4-Amino-3,5-dinitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVUGEPUWQMQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992944 | |
| Record name | 4-Amino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7221-27-4 | |
| Record name | 4-Amino-3,5-dinitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7221-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3,5-DINITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWN8R94IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-amino-3,5-dinitrobenzoic acid, a valuable compound in medicinal chemistry and materials science. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, presented in a format tailored for chemical researchers and drug development professionals.
Introduction
This compound is an aromatic compound characterized by an aminobenzoic acid core with two nitro group substituents. This substitution pattern imparts unique electronic and chemical properties, making it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and high-performance polymers. The synthesis of this compound is typically achieved through a two-step process commencing with the dinitration of a suitable precursor followed by a nucleophilic aromatic substitution.
Primary Synthesis Pathway
The most widely recognized and efficient synthesis of this compound involves a two-step reaction sequence starting from 4-chlorobenzoic acid. This pathway is outlined below:
-
Step 1: Dinitration of 4-Chlorobenzoic Acid to yield 4-chloro-3,5-dinitrobenzoic acid.
-
Step 2: Ammonolysis of 4-Chloro-3,5-dinitrobenzoic Acid to produce the final product, this compound.
This approach is favored due to the ready availability of the starting material and the high yields achievable in both steps.
Reaction Mechanisms
3.1. Step 1: Dinitration of 4-Chlorobenzoic Acid
The dinitration of 4-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-directing and deactivating group, while the chlorine atom is an ortho-, para-directing and deactivating group. In the presence of a strong nitrating mixture (concentrated nitric and sulfuric acids), the powerful electrophile, the nitronium ion (NO₂⁺), is generated. The first nitration occurs at one of the positions meta to the carboxylic acid group. The presence of the first deactivating nitro group, in addition to the carboxyl and chloro groups, requires forcing conditions to introduce the second nitro group at the other meta-position relative to the carboxyl group.
3.2. Step 2: Ammonolysis of 4-Chloro-3,5-dinitrobenzoic Acid
The conversion of 4-chloro-3,5-dinitrobenzoic acid to this compound is a nucleophilic aromatic substitution (SNAAr) reaction. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the chlorine. Ammonia, acting as the nucleophile, attacks this carbon, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion results in the formation of the final amino product.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Dinitration of 4-Chlorobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzoic Acid | [1] |
| Nitrating Agent | Fuming Nitric Acid & Sulfuric Acid | [1] |
| Reaction Temperature | 95 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 87.2% | [1] |
Table 2: Ammonolysis of 4-Chloro-3,5-dinitrobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3,5-dinitrobenzoic Acid | [2] |
| Reagent | 24% Aqueous Ammonia in Methanol | [2] |
| Reaction Conditions | Room temperature stirring followed by reflux | [2] |
| Reaction Time | 2.5 h (stirring), 3 h (reflux), ~14 h (standing) | [2] |
| Yield | 98% | [2] |
Detailed Experimental Protocols
5.1. Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid [1]
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).
-
While maintaining the temperature at approximately 15 °C, slowly add 18 mL of fuming nitric acid.
-
Slowly add 5 g of 4-chlorobenzoic acid to the mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice and stir.
-
Filter the resulting light yellow solid precipitate.
-
Wash the filter cake with deionized water until the washings are neutral.
-
Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid (yield: ~87.2%).
5.2. Synthesis of this compound [2]
-
In a suitable reaction vessel, dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol.
-
Gradually add 120 mL of 24% aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to stand at room temperature for approximately 14 hours.
-
Filter the precipitate that has formed and evaporate the filtrate to dryness.
-
Combine the filtered precipitate with the solid residue from the filtrate.
-
To the combined solids, add 10 mL of water and 10 mL of HCl and stir for 10 minutes.
-
Filter the precipitate and wash with water until the washings are neutral.
-
Dry the product to obtain this compound (yield: 18 g, 98%).
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dinitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-3,5-dinitrobenzoic acid (ADBA), with CAS Number 7221-27-4, is an aromatic amino acid of significant interest in pharmaceutical and biomedical research.[1] Its molecular structure, featuring a benzoic acid core with both amino and nitro functional groups, imparts a unique set of physicochemical characteristics. Understanding these properties is critical for predicting its behavior in biological systems, including its absorption, distribution, and reactivity, and for its application in chemical synthesis and analytical methods.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of ADBA, detailed experimental protocols for their determination, and visualizations of analytical workflows and property relationships.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These values are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | ADBA, Chrysanisic acid | [2][3] |
| CAS Number | 7221-27-4 | [2] |
| Molecular Formula | C₇H₅N₃O₆ | [2][3] |
| Molecular Weight | 227.13 g/mol | [2][3] |
| Melting Point | 269-271 °C | ChemicalBook |
| Boiling Point | 459.9 ± 45.0 °C (Predicted) | ChemicalBook |
| Ionization Constant (pKa) | 4.00 ± 0.04 (Experimental) | [1][4] |
| 3.48 ± 0.10 (Predicted) | ChemicalBook | |
| Purity | 100% (by Potentiometry) | [1][4] |
Solubility and Lipophilicity
The solubility and lipophilicity of a compound are critical predictors of its pharmacokinetic profile. ADBA is significantly more soluble in water than in n-octanol, indicating its hydrophilic nature.[1] This is quantitatively described by its octanol/water partition coefficient (Log P).
| Property | Value | Remarks |
| Log P (Octanol/Water) | -1.50 | Indicates high water solubility (hydrophilicity).[1][4] |
| Relative Solubility | ~32 times more soluble in water than in n-octanol | Reinforces the hydrophilic character of the molecule.[1][4] |
| Chromatographic Hydrophobicity Index (Rm) | -0.84 | Determined by Reversed-Phase Thin Layer Chromatography (RPTLC).[1][4] |
Spectroscopic Data
Spectroscopic data is vital for the structural confirmation and quantification of this compound.
| Technique | Data |
| UV-Vis Spectroscopy | λmax: 435 nm (in Water)[1][4] |
| λmax: 415 nm (in n-Octanol)[1][4] | |
| Specific Absorbance [A(1%, 1 cm)]: 389.42 ± 51.33 (Water); 381.67 ± 38.99 (Octanol)[1][4] | |
| ¹H NMR (300 MHz, Acetone-d₆) | δ (ppm): 9.16-9.01 (m, 3H), 9.01-8.84 (s, 2H)[5] |
| ¹³C NMR (75 MHz, Acetone-d₆) | δ (ppm): 163.49, 143.33, 134.76, 133.75, 128.17, 115.39[5] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z calculated for C₇H₄N₃O₆ [M-H]⁻: 226.0105; Found: 226.0100[5] |
| Infrared (IR) Spectroscopy | Expected Peaks for Ar-NO₂: ~1550-1475 cm⁻¹ (asymmetric stretch), ~1360-1290 cm⁻¹ (symmetric stretch). |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the key properties of a solid organic compound like ADBA.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a compound's purity.
-
Sample Preparation: A small amount of finely powdered, dry ADBA is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ – T₂. A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).
-
Solution Preparation: A precise weight of ADBA is dissolved in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the first derivative plot of the titration curve.
Octanol-Water Partition Coefficient (Log P) Determination
The shake-flask method is the classical approach for determining Log P.
-
System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The layers are then separated.
-
Sample Preparation: A known concentration of ADBA is dissolved in the water-saturated n-octanol (or octanol-saturated water).
-
Partitioning: A known volume of the ADBA solution is mixed with a known volume of the corresponding saturated blank solvent (e.g., if ADBA is in octanol, mix with water) in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for several minutes to allow the compound to partition between the two phases and then left to stand until the layers have fully separated.
-
Quantification: The concentration of ADBA in each phase (aqueous and octanol) is determined using UV-Vis spectroscopy by measuring the absorbance at its λmax (435 nm for water, 415 nm for octanol).[1]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Spectroscopic Analysis Protocols
-
UV-Vis Spectroscopy: A stock solution of ADBA is prepared in the desired solvent (e.g., water, n-octanol). The solution is diluted to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0). The sample is placed in a quartz cuvette, and the absorbance is scanned across the UV-Vis range (e.g., 200-800 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For a solid sample, a KBr pellet is prepared. A small amount of ADBA (~1 mg) is mixed and ground with dry potassium bromide (~100 mg). The mixture is pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer, and a spectrum is acquired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of ADBA (~5-10 mg) is dissolved in a deuterated solvent (e.g., Acetone-d₆) in an NMR tube.[5] A small amount of a reference standard like tetramethylsilane (TMS) may be added. The tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize complex workflows and the interplay between different properties.
Caption: Workflow for the physicochemical characterization of a chemical compound.
Caption: Relationship between ADBA's physicochemical properties and biological relevance.
References
Spectroscopic Profile of 4-Amino-3,5-dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3,5-dinitrobenzoic acid (C7H5N3O6), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this molecule.
Spectroscopic Data Summary
The following tables present the available quantitative spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data
| Nucleus | Field Strength (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity/Assignment |
| ¹H | 300 | Acetone-d₆ | 9.16-9.01 | m, 3H (likely overlapping signals of NH₂ and COOH) |
| 9.01-8.84 | s, 2H (aromatic CH) | |||
| ¹³C | 75 | Acetone-d₆ | 163.49 | C=O (Carboxylic Acid) |
| 143.33 | C-NH₂ | |||
| 134.76 | C-NO₂ | |||
| 133.75 | C-COOH | |||
| 128.17 | Aromatic CH | |||
| 115.39 | Aromatic C |
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Calculated m/z for [M-H]⁻ (C₇H₄N₃O₆) | 226.0105 |
| Found m/z | 226.0100 | ||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not Specified | Source | IY-2-5131-6 (Wiley SpectraBase)[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad |
| C-H (Aromatic) | Stretch | 3000-3100 | Weak-Medium |
| C=O (Carboxylic Acid) | Stretch | 1680-1710 | Strong |
| N-O (Nitro) | Asymmetric Stretch | 1550-1475 | Strong |
| N-O (Nitro) | Symmetric Stretch | 1360-1290 | Strong |
| C=C (Aromatic) | Stretch | 1400-1600 | Medium |
Note: A specific experimental IR spectrum for this compound was not found in the available literature. The data presented are based on the characteristic absorption frequencies for the functional groups present in the molecule.[2][3]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are representative procedures and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed.
-
The sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as Acetone-d₆ or DMSO-d₆, in a clean, dry NMR tube.
-
The sample should be fully dissolved; gentle warming or sonication can be applied if necessary.
-
If required, a small amount of an internal standard, like tetramethylsilane (TMS), can be added for chemical shift referencing.
¹H NMR Acquisition (300 MHz):
-
Spectrometer: 300 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, adjusted to achieve a satisfactory signal-to-noise ratio.
¹³C NMR Acquisition (75 MHz):
-
Spectrometer: 75 MHz NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, as needed for adequate signal intensity.
Data Processing:
-
A Fourier transform is applied to the acquired Free Induction Decay (FID).
-
The resulting spectrum is phased to obtain pure absorption line shapes.
-
Baseline correction is performed to ensure a flat baseline.
-
The chemical shift scale is calibrated to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Signals in the ¹H NMR spectrum are integrated to determine relative proton ratios.
-
Chemical shifts and multiplicities of all signals are identified.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water, typically at a concentration of 1-10 µg/mL. The choice of solvent depends on the solubility of the analyte and its compatibility with the ESI source. For negative ion mode, a small amount of a weak base (e.g., ammonium hydroxide) may be added to facilitate deprotonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source is used.
-
Ionization Mode: The analysis is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.
-
Mass Spectrometer Settings:
-
Capillary Voltage: 2.5-4.0 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure are optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate are optimized for efficient desolvation (e.g., 250-350 °C).
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis: The mass spectrum is acquired over a sufficient period to obtain a good signal-to-noise ratio. The accurate mass of the ion of interest is determined and compared with the calculated exact mass of the [M-H]⁻ ion of this compound.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Measurement:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is placed on the crystal, and firm contact is ensured using a pressure clamp.
-
The sample spectrum is recorded.
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: Spectroscopic analysis workflow.
References
An In-depth Technical Guide to 4-Amino-3,5-dinitrobenzoic Acid (CAS 7221-27-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and potential biological relevance of 4-amino-3,5-dinitrobenzoic acid (CAS 7221-27-4). The information is intended for professionals in research and development.
Chemical and Physical Properties
This compound, also known as Chrysanisic acid, is a substituted aromatic carboxylic acid. The presence of both amino and nitro functional groups on the benzene ring makes it a compound of interest for various chemical syntheses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₆ | [1] |
| Molecular Weight | 227.13 g/mol | [1] |
| Melting Point | 269-271 °C | ChemicalBook |
| Boiling Point (Predicted) | 459.9 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.775 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 4.00 ± 0.04 | [2] |
| Log P (Octanol/Water Partition Coefficient) | -1.50 | [2][3] |
| Appearance | Not specified, likely a solid | General |
| Storage Temperature | Room temperature, or 2°C - 8°C | ChemicalBook,[1] |
Safety and Toxicological Data
Detailed toxicological studies for this compound are limited. However, as a nitroaromatic compound, it should be handled with care. The safety data for the closely related compound, 3,5-dinitrobenzoic acid, indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6] Nitroaromatic compounds, in general, are known to have potential toxic effects.
Table 2: GHS Hazard Statements for the Structurally Related 3,5-Dinitrobenzoic Acid
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H413 | May cause long lasting harmful effects to aquatic life |
The primary mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction.[7] This can lead to the formation of reactive intermediates that may cause cellular damage.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the amination of a halogenated precursor. The following protocol is based on a reported synthesis.[8]
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid ("Compound 2")
-
Methanol
-
24% Aqueous ammonia (NH₃)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a suitable reaction vessel.
-
Gradually add 120 mL of 24% aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Reflux the mixture for 3 hours.
-
Allow the reaction to stand at room temperature for approximately 14 hours.
-
Filter the resulting precipitate and evaporate the filtrate to dryness.
-
Combine the solid residue from the filtrate with the initial precipitate.
-
Add 10 mL of water and 10 mL of hydrochloric acid to the combined solids and stir for 10 minutes.
-
Filter the precipitate and wash with water until the washings are neutral.
-
Dry the final product, this compound. The reported yield for this procedure is approximately 98%.[8]
Synthesis Workflow
Use as a Derivatizing Reagent
This compound can be diazotized to form a reactive arenediazonium ion. This can then be used as a coupling reagent for the derivatization of various pharmaceuticals for analysis by UV/Visible spectrophotometry and HPLC.[9] The reaction often results in colored adducts, facilitating detection.
Biological Activity and Signaling Pathways
Specific signaling pathways involving this compound have not been extensively documented. However, the biological activity of nitroaromatic compounds is an area of active research.[10][11] The nitro group is a key feature in many bioactive molecules, including some antimicrobial and antineoplastic agents.[9][11]
The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells.[12] This can lead to a "futile cycle" of reduction and reoxidation, generating reactive oxygen species (ROS) such as superoxide anions.[12] This increase in oxidative stress can be a primary contributor to the compound's biological effects, including toxicity.[11]
Nitroaromatic Futile Cycling
This guide provides a summary of the available technical information for CAS number 7221-27-4. As with any chemical compound, researchers should consult comprehensive safety data sheets and conduct their own risk assessments before use. The potential for biological activity, suggested by its chemical structure, warrants further investigation.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. scielo.br [scielo.br]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Attenuated Reactivity of the Amino Group in 4-Amino-3,5-dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3,5-dinitrobenzoic acid (ADBA) is an important synthetic intermediate characterized by a unique substitution pattern on the benzene ring. The presence of two strongly electron-withdrawing nitro groups meta to the amino group, and a carboxyl group para to it, profoundly influences the chemical reactivity of the amino functionality. This technical guide provides an in-depth analysis of the attenuated reactivity of the amino group in ADBA, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways. Understanding these reactivity patterns is crucial for the effective utilization of ADBA in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
The reactivity of an amino group on an aromatic ring is fundamentally governed by the electronic nature of the other substituents. In the case of this compound (ADBA), the amino group is situated between two powerful electron-withdrawing nitro groups and para to a moderately deactivating carboxyl group. This electronic environment significantly diminishes the nucleophilicity and basicity of the amino group compared to aniline, presenting both challenges and opportunities in synthetic chemistry. This guide will explore the theoretical basis for this reduced reactivity and provide practical guidance on key chemical transformations involving the amino group of ADBA.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₆ | [1] |
| Molecular Weight | 227.13 g/mol | [1] |
| pKa (Carboxylic Acid) | 4.00 ± 0.04 | [2][3] |
| Log P | -1.50 | [2][3] |
| Melting Point | 280 °C (decomposition) | [4] |
Electronic Effects and Reactivity of the Amino Group
The two nitro groups at the 3 and 5 positions exert strong -I (inductive) and -M (mesomeric) effects. These electron-withdrawing effects pull electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density has two major consequences:
-
Reduced Nucleophilicity: The diminished electron density on the nitrogen atom also makes the amino group a weaker nucleophile, impacting its reactivity in reactions such as acylation and alkylation.
The interplay of these electronic effects is a central theme in the chemistry of ADBA.
Figure 1: Influence of substituents on the amino group of ADBA.
Key Reactions of the Amino Group
Despite its reduced reactivity, the amino group in ADBA can undergo several important chemical transformations.
Acylation
Acylation of the amino group in ADBA, for example, with acetic anhydride, is feasible but may require more forcing conditions compared to the acylation of aniline. The product, 4-acetamido-3,5-dinitrobenzoic acid, is a valuable intermediate for further synthetic modifications.
Experimental Protocol: Synthesis of 4-Acetamido-3,5-dinitrobenzoic Acid (Adapted from a similar procedure for 4-amino-3-bromobenzoic acid)[6]
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Figure 2: Workflow for the acylation of ADBA.
Alkylation
Direct N-alkylation of the amino group in ADBA is challenging due to its low nucleophilicity. More reactive alkylating agents and forcing conditions may be necessary. A potential route involves reductive amination, where ADBA is reacted with an aldehyde or ketone in the presence of a reducing agent.
Diazotization
The amino group of ADBA can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer-type reactions.
Reduction of the Nitro Groups
The two nitro groups in ADBA can be reduced to amino groups to yield 3,4,5-triaminobenzoic acid. This transformation is of significant interest as polyaminobenzoic acids are precursors to various heterocyclic compounds and polymers. Catalytic hydrogenation is a common and effective method for this reduction.
Experimental Protocol: Synthesis of 3,4,5-Triaminobenzoic Acid (Adapted from the reduction of 3,5-dinitrobenzoic acid)[7]
-
Preparation: In a high-pressure reactor, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or water with a base (e.g., sodium hydroxide) to aid dissolution.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-4 MPa) and heat to 50-60 °C with vigorous stirring.
-
Monitoring: The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
Isolation: Acidify the filtrate with an acid (e.g., HCl) to a pH of 4-4.5 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain 3,4,5-triaminobenzoic acid.
Figure 3: Reduction of ADBA to 3,4,5-triaminobenzoic acid.
Applications in Drug Development and Medicinal Chemistry
While direct applications of ADBA in drug development are not extensively documented, its derivatives hold potential. The 3,5-dinitrobenzoic acid moiety has been explored in the development of coordination complexes with potential biological activities, including antimicrobial and anticancer properties. The reduction product, 3,4,5-triaminobenzoic acid, is a precursor to gallic acid derivatives, which are known for their antioxidant properties. Furthermore, the structural motif of aminobenzoic acids is present in a number of therapeutic agents. The unique electronic properties of ADBA make it an interesting scaffold for the synthesis of novel bioactive molecules.
Conclusion
The reactivity of the amino group in this compound is significantly attenuated by the strong electron-withdrawing effects of the two meta-disposed nitro groups. This reduced basicity and nucleophilicity necessitate more carefully chosen reaction conditions for transformations such as acylation and alkylation. However, the amino group still allows for versatile synthetic manipulations, including diazotization, and the nitro groups can be readily reduced to open pathways to highly functionalized aniline derivatives. A thorough understanding of the electronic factors governing the reactivity of ADBA is paramount for its successful application in the synthesis of complex organic molecules for research and development in the pharmaceutical and chemical industries. Further investigation into the precise pKa of the anilinium ion of ADBA and the exploration of its derivatives in biological systems are warranted.
References
- 1. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 7. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
An In-Depth Technical Guide to the Electronic Effects of Nitro Groups on 4-Amino-3,5-dinitrobenzoic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the two nitro groups on the chemical reactivity of 4-Amino-3,5-dinitrobenzoic acid (ADBA). ADBA is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its electronic properties is crucial for its effective utilization. This document details its synthesis, physicochemical properties, and key reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction: The Influence of Nitro Groups on Aromatic Systems
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. When attached to an aromatic ring, these effects significantly decrease the electron density of the ring and alter the reactivity of other functional groups present. In this compound, the presence of two nitro groups ortho to the amino group and meta to the carboxylic acid group creates a unique electronic environment that dictates its chemical behavior.
This guide will explore how these electronic effects modulate the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the susceptibility of the aromatic ring to further substitution.
Physicochemical and Spectral Data
The strong electron-withdrawing nature of the two nitro groups profoundly impacts the physicochemical properties of this compound. This is most evident in its acidity.
Quantitative Data Summary
The following table summarizes key quantitative data for ADBA and related compounds, highlighting the impact of the nitro substituents.
| Compound | pKa (Carboxylic Acid) | Key Substituent Effects |
| Benzoic Acid | 4.20 | Baseline reference. |
| 4-Aminobenzoic Acid | 4.85 - 4.92[1][2] | The -NH₂ group's strong +R effect destabilizes the carboxylate, making it a weaker acid than benzoic acid.[1] |
| 3,5-Dinitrobenzoic Acid | 2.82 | The two -NO₂ groups' strong -I and -M effects stabilize the carboxylate, making it a much stronger acid than benzoic acid. |
| This compound (ADBA) | 4.00 ± 0.04 | The acid-strengthening effect of the two -NO₂ groups is partially counteracted by the acid-weakening +R effect of the -NH₂ group. |
Table 1: Comparison of pKa values for ADBA and related benzoic acids.
Spectral Data
The spectral data for ADBA provides further insight into its electronic structure.
| Spectrum | Key Features and Interpretation |
| ¹H NMR (Acetone-d₆) | δ 9.16-9.01 (m, 3H), 9.01-8.84 (s, 2H) |
| ¹³C NMR (Acetone-d₆) | δ 163.49, 143.33, 134.76, 133.75, 128.17, 115.39 |
| IR (KBr) | The IR spectrum of the closely related 3,5-dinitrobenzoic acid shows strong absorptions for the N-O stretching of the nitro groups (~1550 cm⁻¹ and ~1350 cm⁻¹) and the C=O stretching of the carboxylic acid (~1700 cm⁻¹). Similar characteristic peaks are expected for ADBA. |
| UV-Vis | The UV-Vis spectrum of 3,5-dinitrobenzoic acid in methanol shows absorption maxima around 230 nm. The introduction of the amino group in ADBA is expected to cause a bathochromic (red) shift in the absorption maxima due to extended conjugation. |
Table 2: Summary of available spectral data for this compound and related compounds.
Electronic Effects on Reactivity
The two nitro groups in ADBA create a push-pull system with the amino and carboxylic acid groups, leading to a nuanced reactivity profile. The Hammett equation provides a framework for quantifying these substituent effects. The substituent constant (σ) is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -NH₂ | -0.16 | -0.66 |
| -NO₂ | 0.71 | 0.78 |
Table 3: Hammett substituent constants for amino and nitro groups.[3]
The large positive σ values for the nitro group confirm its strong electron-withdrawing nature, while the negative σ value for the amino group indicates its electron-donating character.
Acidity of the Carboxylic Acid
The nitro groups are meta to the carboxylic acid. Their strong -I effect withdraws electron density from the carboxylate conjugate base, stabilizing it and thereby increasing the acidity of the carboxylic acid. The pKa of 3,5-dinitrobenzoic acid (2.82) is significantly lower than that of benzoic acid (4.20), demonstrating this potent acid-strengthening effect. In ADBA, the para-amino group exerts a +R effect, which donates electron density to the ring and partially counteracts the effect of the nitro groups, resulting in a pKa of 4.00.
Figure 1: Influence of substituents on the acidity of benzoic acid derivatives.
Reactivity of the Amino Group
The two nitro groups ortho to the amino group significantly reduce its nucleophilicity. The strong -I and -M effects of the nitro groups withdraw electron density from the nitrogen atom, making its lone pair less available for donation to electrophiles. This deactivation impacts reactions such as diazotization and acylation. While these reactions still occur, they may require more forcing conditions compared to aniline or 4-aminobenzoic acid.
Aromatic Ring Reactivity
The aromatic ring of ADBA is highly electron-deficient due to the presence of three electron-withdrawing groups (two -NO₂ and one -COOH) and one electron-donating group (-NH₂). The net effect is a strong deactivation of the ring towards electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups.
Key Reactions and Experimental Protocols
Synthesis of this compound
The synthesis of ADBA is typically achieved through a two-step process starting from 4-chlorobenzoic acid.
Figure 2: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).
-
Slowly add 18 mL of fuming nitric acid while maintaining the temperature at approximately 15°C.
-
Gradually add 5 g of 4-chlorobenzoic acid to the cooled nitrating mixture.
-
Heat the reaction mixture to 95°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting light yellow solid precipitate and wash it with deionized water until the washings are neutral.
-
Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid.
Protocol 2: Synthesis of this compound
-
Dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a suitable flask.
-
Gradually add 120 mL of 24% aqueous ammonia solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Reflux the mixture for 3 hours and then let it stand at room temperature for approximately 14 hours.
-
Filter off the precipitate that has formed.
-
Evaporate the filtrate to dryness.
-
Combine the solid residue with the previously collected precipitate and add 10 mL of water and 10 mL of hydrochloric acid.
-
Stir for 10 minutes, then filter the precipitate and wash with water until the washings are neutral.
-
Dry the product to yield this compound.
Diazotization and Azo Coupling
The amino group of ADBA can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is an electrophile that can react with activated aromatic compounds (e.g., phenols, anilines) in an azo coupling reaction to form highly colored azo compounds. The electron-withdrawing nitro groups decrease the reactivity of the amino group towards diazotization but stabilize the resulting diazonium salt.
Figure 3: General scheme for the diazotization and azo coupling of ADBA.
Protocol 3: Diazotization of this compound and Azo Coupling
-
Suspend a molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the ADBA suspension, ensuring the temperature is maintained between 0 and 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
In a separate beaker, dissolve a molar equivalent of a coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool to 5-10°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Amide Bond Formation
The carboxylic acid group of ADBA can undergo condensation reactions with amines to form amides. This reaction typically requires the activation of the carboxylic acid using a coupling reagent. The electron-withdrawing nitro groups increase the electrophilicity of the carboxyl carbon, potentially facilitating the reaction. However, the presence of the free amino group can lead to self-polymerization, so protection of the amino group may be necessary for certain applications.
Protocol 4: Amide Bond Formation using EDC/HOBt
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The two nitro groups on this compound exert profound electronic effects that significantly influence its reactivity. They increase the acidity of the carboxylic acid, decrease the nucleophilicity of the amino group, and render the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. A thorough understanding of these electronic effects, as quantified by parameters like pKa and Hammett constants, is essential for the rational design of synthetic routes and the development of novel molecules based on the ADBA scaffold. The detailed experimental protocols provided in this guide offer a practical foundation for researchers working with this versatile compound.
References
A Technical Guide to the Potential Research Applications of 4-Amino-3,5-dinitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-amino-3,5-dinitrobenzoic acid represent a class of compounds with significant, yet largely untapped, potential in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the known research applications of this scaffold, with a particular focus on the extensive studies of the closely related 3,5-dinitrobenzamide derivatives as potent antitubercular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and mechanisms of action to facilitate further research and development in this area. While direct research on this compound derivatives is limited, the data presented on analogous compounds provide a strong rationale for their exploration as novel therapeutic agents.
Introduction to this compound
This compound is an aromatic carboxylic acid characterized by the presence of an amino group and two nitro groups on the benzene ring. This unique substitution pattern imparts distinct physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the nitro groups and the nucleophilic character of the amino group provide multiple reaction sites for chemical modification, allowing for the generation of libraries of novel compounds with potential biological activities.
Some key physicochemical properties of this compound (ADBA) have been determined, providing a foundation for understanding its behavior in biological systems.[1] The analytical reagent grade of ADBA has been shown to have 100% purity as determined by potentiometry.[1] Its ionization constant (pKa) is 4.00 ± 0.04.[1] The lipophilicity of ADBA, described by its octanol/water partition coefficient (Log P) of -1.50, indicates that it is a relatively hydrophilic compound.[1] ADBA is also more acidic than its analogue, p-aminobenzoic acid (PABA).[1]
While research on derivatives of this compound is still emerging, the extensive investigation into the structurally similar 3,5-dinitrobenzoic acid derivatives provides a compelling case for the therapeutic potential of this compound class.
Synthesis of this compound and Its Derivatives
The parent compound, this compound, can be synthesized through various methods. A general workflow for the synthesis of its amide and ester derivatives is presented below.
References
An In-depth Technical Guide to the Thermal Decomposition Analysis of 4-Amino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition analysis of 4-Amino-3,5-dinitrobenzoic acid (ADNBA). Understanding the thermal stability and decomposition kinetics of ADNBA is critical for ensuring safety during its handling, storage, and processing, particularly in pharmaceutical and materials science applications. This document details the key physicochemical properties of ADNBA, outlines standard experimental protocols for thermal analysis, presents available and comparative thermal decomposition data, and discusses plausible decomposition pathways based on related chemical structures.
Physicochemical Properties of this compound (ADNBA)
A foundational understanding of the physicochemical properties of ADNBA is essential before undertaking thermal analysis. These properties influence its behavior under thermal stress.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₆ | [1][2] |
| Molecular Weight | 227.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 7221-27-4 | [1][2] |
| Appearance | Yellow or colorless crystals | [3] |
| Purity (Analytical Grade) | 100% (determined by potentiometry) | [4] |
| Ionization Constant (pKa) | 4.00 ± 0.04 | [4][5] |
Thermal Analysis Techniques: Experimental Protocols
The thermal behavior of energetic and pharmaceutical compounds is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on thermal stability, decomposition temperatures, and associated energy changes.[6][7][8]
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is used to determine thermal stability, identify decomposition stages, and quantify volatile content.[7]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a TGA crucible (e.g., alumina, platinum).
-
Atmosphere: Set the purge gas (typically an inert gas like nitrogen or an oxidative gas like air) at a constant flow rate (e.g., 50 mL/min).[6]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 400-600 °C) at a constant heating rate (e.g., 2, 5, 10, 15 °C/min).[9] Multiple heating rates are used to perform kinetic analysis.
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and exothermic decomposition, and to quantify the enthalpy (ΔH) of these processes.[6]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a DSC pan (e.g., aluminum, gold-plated).[6]
-
Crucible Sealing: The pan may be left open or hermetically sealed. For decomposition studies of energetic materials, high-pressure resistant crucibles are often used.[6] A small pinhole may be added to a crimped lid to allow for the release of gaseous decomposition products.[10]
-
Atmosphere: Set the purge gas (typically nitrogen) at a stable flow rate (e.g., 50 mL/min).[6]
-
Heating Program: Subject the sample and an empty reference pan to the same controlled heating program as in TGA (e.g., constant heating rates of 1.0, 2.0, 3.0, 5.0, and 8.0 °C/min).[6]
-
Data Acquisition: Record the differential heat flow as a function of temperature. Exothermic events (like decomposition) are shown as positive peaks, while endothermic events (like melting) are shown as negative peaks.
Thermal Decomposition Behavior
While specific, detailed studies on the thermal decomposition of this compound are not extensively available in the public literature, its behavior can be inferred by comparing it to structurally similar compounds, such as nitrobenzoic acid isomers and other amino-nitro aromatic compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).
3.1. Comparative Analysis with Nitrobenzoic Acid Isomers
Studies on nitrobenzoic acid isomers show a clear decomposition process characterized by a single exothermic stage.[6] The thermal decomposition process for these isomers is described as a single n-order reaction.[6][11] It is expected that ADNBA would also exhibit a significant exothermic decomposition. The presence of both an amino group (electron-donating) and two nitro groups (electron-withdrawing) on the same aromatic ring will significantly influence its thermal stability compared to simpler nitrobenzoic acids.
The table below summarizes thermal decomposition data for ortho-, meta-, and para-nitrobenzoic acid (ONBA, MNBA, PNBA), which serves as a baseline for understanding the type of data generated in such analyses.
| Parameter | o-Nitrobenzoic Acid (ONBA) | m-Nitrobenzoic Acid (MNBA) | p-Nitrobenzoic Acid (PNBA) |
| Decomposition Temp. Range (°C) at 1.0 °C/min | 120-200 | 125-190 | 150-210 |
| Peak Decomposition Temp. (°C) | 196 | 181 | 205 |
| Heat of Decomposition (ΔHd) (J/g) | 335.61 | 458.62 | 542.27 |
| Apparent Activation Energy (Ea) (kJ/mol) | 131.31 | 203.43 | 157.00 |
Data sourced from a study on nitrobenzoic acid isomers and is intended for comparative purposes.[6][11]
3.2. Kinetic Analysis of Thermal Decomposition
To understand the kinetics of the decomposition reaction, non-isothermal methods are employed using data from TGA or DSC scans at multiple heating rates. Common isoconversional methods include the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) models.[6][11] These methods allow for the calculation of key kinetic parameters:
-
Apparent Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction. A higher Ea generally implies greater thermal stability.
-
Pre-exponential Factor (A): Relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.
From these parameters, other thermodynamic activation parameters such as the enthalpy (ΔH≠), entropy (ΔS≠), and free energy of activation (ΔG≠) can be calculated to further characterize the transition state of the decomposition reaction.[12]
Plausible Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is complex. For a molecule like ADNBA, several initial decomposition steps are plausible based on studies of related compounds like TATB.[13][14] The weakest bonds are typically the first to break under thermal stress.
-
C–NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic explosives, releasing •NO₂ radicals.[13][14]
-
Intramolecular Hydrogen Transfer: The amino group (-NH₂) can interact with an adjacent nitro group (-NO₂). A hydrogen atom from the amino group may transfer to an oxygen atom of the nitro group, leading to the formation of a furazan ring and the elimination of a water molecule. This pathway is considered a low-energy rate-limiting step in the decomposition of TATB.[13]
-
Decarboxylation: The carboxylic acid group (-COOH) can be eliminated as CO₂.
The initial decomposition is likely to be a competition between these pathways, followed by a cascade of secondary reactions involving the released radical species, leading to the formation of stable gaseous products like N₂, H₂O, CO₂, and CO.
Thermal Safety and Hazard Assessment
The data obtained from TGA and DSC analyses are crucial for assessing the thermal hazards associated with a compound. Key safety parameters that can be derived include:
-
Self-Accelerating Decomposition Temperature (TSADT): The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.
-
Critical Temperature of Thermal Explosion (Tb): An important parameter for evaluating the thermal safety of energetic materials during storage and processing.[12]
For nitroaromatic compounds, rapid, highly exothermic decomposition can lead to thermal runaway events. Therefore, a thorough understanding of the onset decomposition temperature, the energy released, and the kinetics of the reaction is paramount for establishing safe operating limits and preventing accidents.[11]
Conclusion
The thermal decomposition analysis of this compound is a critical component of its overall characterization for research, development, and commercial applications. While direct, comprehensive studies on ADNBA are limited, a robust analytical approach using standard techniques like TGA and DSC, combined with comparative analysis of structurally related compounds, provides essential insights into its thermal stability, decomposition kinetics, and potential hazards. The experimental protocols and plausible decomposition pathways outlined in this guide serve as a foundational framework for researchers and scientists working with this and similar nitroaromatic compounds. Further dedicated experimental investigation is necessary to precisely quantify the thermal properties of ADNBA.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. iitk.ac.in [iitk.ac.in]
- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 9. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. Reaction kinetic properties of 1,3,5-triamino-2,4,6-trinitrobenzene: a DFTB study of thermal decomposition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Derivatization of Amino Acids with 4-Amino-3,5-dinitrobenzoic acid for HPLC Analysis
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization step is often employed to attach a chromophoric or fluorophoric tag to the amino acids.
This document provides a detailed, proposed methodology for the derivatization of amino acids using 4-Amino-3,5-dinitrobenzoic acid (ADBA) for subsequent HPLC analysis. While ADBA is not a commonly cited derivatization reagent for amino acid analysis, this protocol is based on established principles of pre-column derivatization and the known reactivity of similar compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2] The dinitrobenzoyl moiety of ADBA is expected to provide strong UV absorbance, enabling sensitive detection of the derivatized amino acids.
Principle of the Method
The proposed method involves a two-step process:
-
Activation of ADBA: The carboxylic acid group of this compound is activated to form a more reactive intermediate. This can be achieved using a variety of coupling agents commonly used in peptide synthesis.
-
Derivatization of Amino Acids: The activated ADBA then reacts with the primary or secondary amine group of the amino acids to form a stable amide linkage. The resulting derivatives possess a strong chromophore due to the dinitroaromatic ring, allowing for sensitive detection by HPLC with a UV detector.
Experimental Protocols
1. Materials and Reagents
-
Amino Acid Standards (e.g., L-Alanine, L-Glycine, L-Leucine, etc.)
-
This compound (ADBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Triethylamine (TEA)
-
Sodium acetate
2. Equipment
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatic water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in HPLC grade water, adjust the pH to 9.0 with 1 M NaOH, and bring to the final volume.
-
Amino Acid Standard Stock Solutions (1 mg/mL): Dissolve each amino acid standard in 0.1 M HCl to prepare individual stock solutions. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions and diluting with 0.1 M HCl.
-
ADBA Activating Solution (Proposed):
-
Dissolve ADBA in acetonitrile to a final concentration of 10 mg/mL.
-
Add N-Hydroxysuccinimide (NHS) in a 1:1 molar ratio to ADBA.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) in a 1.1:1 molar ratio to ADBA.
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the NHS-activated ADBA ester. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Centrifuge to remove the DCU precipitate and use the supernatant containing the activated ADBA for derivatization. Note: This solution should be prepared fresh daily.
-
4. Derivatization Procedure
-
Pipette 100 µL of the amino acid standard solution or sample into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the freshly prepared activated ADBA solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system for analysis.
5. HPLC Conditions
The following HPLC conditions are proposed based on the separation of similar dinitrobenzoyl derivatives. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium Acetate buffer with 0.2% Triethylamine, pH 4.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-35 min: 10-50% B; 35-40 min: 50-10% B; 40-45 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the analysis of amino acids using the proposed ADBA derivatization method, based on performance characteristics of similar methods.[1][2]
| Amino Acid | Retention Time (min) (Hypothetical) | Linearity Range (µM) | Correlation Coefficient (r²) | LOD (µM) | LOQ (µM) |
| Aspartic Acid | 8.5 | 10 - 500 | > 0.998 | 2.5 | 8.0 |
| Glutamic Acid | 9.8 | 10 - 500 | > 0.998 | 2.0 | 6.5 |
| Serine | 12.1 | 15 - 750 | > 0.997 | 3.0 | 10.0 |
| Glycine | 14.5 | 20 - 1000 | > 0.999 | 4.0 | 12.0 |
| Threonine | 16.2 | 15 - 750 | > 0.998 | 3.5 | 11.0 |
| Alanine | 18.9 | 20 - 1000 | > 0.999 | 4.5 | 14.0 |
| Proline | 21.5 | 10 - 500 | > 0.997 | 2.8 | 9.0 |
| Valine | 24.8 | 10 - 500 | > 0.998 | 2.5 | 8.0 |
| Methionine | 26.3 | 10 - 500 | > 0.998 | 2.2 | 7.0 |
| Isoleucine | 28.9 | 10 - 500 | > 0.999 | 2.0 | 6.5 |
| Leucine | 29.5 | 10 - 500 | > 0.999 | 2.0 | 6.5 |
| Phenylalanine | 32.1 | 5 - 250 | > 0.999 | 1.0 | 3.5 |
| Lysine | 34.8 | 15 - 750 | > 0.997 | 3.2 | 10.5 |
Visualizations
Caption: Experimental workflow for amino acid derivatization with ADBA and HPLC analysis.
Caption: Proposed reaction scheme for the derivatization of amino acids with ADBA.
References
Application Notes and Protocol for the Diazotization of 4-Amino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dinitrobenzoic acid (ADBA) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and derivatizing reagents. Its diazotization yields the highly reactive 4-carboxy-2,6-dinitrophenyldiazonium salt. This diazonium salt can be utilized in a variety of subsequent reactions, including the synthesis of azo dyes for colorimetric assays and as a versatile precursor for introducing the 4-carboxy-2,6-dinitrophenyl moiety into other molecules.[1][2][3] The presence of two electron-withdrawing nitro groups enhances the electrophilicity of the resulting diazonium ion, making it a potent coupling agent for a wide range of aromatic compounds.[3]
These application notes provide a detailed protocol for the diazotization of this compound, compiled from established methodologies for the diazotization of aromatic amines, including those with electron-withdrawing substituents.[4][5][6][7]
Applications
The diazotized form of this compound is a versatile reagent with several applications in research and drug development:
-
Derivatizing Reagent: It serves as a chromogenic derivatizing reagent for the spectrophotometric and high-performance liquid chromatographic (HPLC) analysis of pharmaceuticals containing aromatic rings.[2][3]
-
Azo Dye Synthesis: The diazonium salt readily undergoes azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to produce intensely colored azo dyes.[1][4] These dyes are useful in colorimetric assays.
-
Intermediate for Organic Synthesis: The diazonium group can be replaced by a variety of functional groups through Sandmeyer-type reactions, enabling the synthesis of diverse substituted 3,5-dinitrobenzoic acid derivatives.
Data Presentation
While specific yield data for the diazotization of this compound is not extensively reported, the yields for diazotization of structurally similar, electron-deficient anilines are typically high. The following table summarizes expected yields based on analogous reactions.
| Starting Material | Diazotizing Agent | Acid | Temperature (°C) | Reported/Expected Yield (%) | Reference |
| 4-Aminobenzoic acid | Sodium Nitrite | Sulfuric Acid | 0 | 82 (of subsequent product) | [6] |
| Aniline | Sodium Nitrite | Hydrochloric Acid | 0-5 | Not specified, but used immediately | [4][5] |
| 2,4-Dinitroaniline | Sodium Nitrite | Sulfuric Acid | Not specified | >95 (of subsequent product) | [8] |
| This compound | Sodium Nitrite | Sulfuric Acid | 0-5 | Estimated >90 | Inferred from[8] |
Experimental Protocol: Diazotization of this compound
This protocol is based on the general principles of diazotizing weakly basic aromatic amines.[4][5][7]
Materials:
-
This compound (ADBA)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (for quenching excess nitrous acid)
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly and portion-wise, add 2.27 g (0.01 mol) of this compound to the cold, stirred sulfuric acid. The ADBA may not fully dissolve, forming a suspension.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
-
Diazotization Reaction:
-
Maintain the temperature of the ADBA suspension between 0 °C and 5 °C.
-
Slowly, add the sodium nitrite solution dropwise from a dropping funnel to the stirred ADBA suspension over a period of 30 minutes. Crucially, ensure the temperature does not rise above 5 °C to prevent the decomposition of the diazonium salt.[5][9]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Verification of Reaction Completion:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
To remove the excess nitrous acid, add a small amount of urea, crystal by crystal, to the reaction mixture until the starch-iodide test is negative.
-
-
Use of the Diazonium Salt Solution:
Visualizations
Reaction Pathway for Diazotization
Caption: Mechanism of the diazotization of this compound.
Experimental Workflow
Caption: Workflow for the laboratory preparation of diazotized ADBA.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Evaluation of diazotized this compound (ADBA) as a new derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scirp.org [scirp.org]
- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. webassign.net [webassign.net]
Application Notes and Protocols: Synthesis of Novel Azo Dyes Using 4-Amino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span a wide range of industries, including textiles, printing, food, and pharmaceuticals. The synthesis of novel azo dyes with tailored properties remains an active area of research. 4-Amino-3,5-dinitrobenzoic acid is a promising starting material for the synthesis of new azo dyes due to its highly activated aromatic ring, which can influence the color, solubility, and biological activity of the final dye molecule. The presence of two nitro groups and a carboxylic acid group can enhance the tinctorial strength and potential for further functionalization.
Data Presentation
Table 1: Representative Physicochemical and Spectral Data of Azo Dyes Derived from Substituted Aminobenzoic Acids
| Dye Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | λmax (nm) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| Hypothetical Dye 1: 4-((4-hydroxy-1-naphthalenyl)azo)-3,5-dinitrobenzoic acid | C₁₇H₁₀N₄O₇ | 398.29 | >250 (decomposes) | 85-95 | 480-520 | 3400-3500 (O-H), 1680-1700 (C=O), 1580-1600 (N=N), 1520-1540 & 1340-1360 (NO₂) | 10.0-13.0 (br s, 1H, COOH), 7.0-9.0 (m, Ar-H) |
| Reference Dye 1: 4-((4-Amino-2-hydroxyphenyl)diazenyl)benzoic acid[1] | C₁₃H₁₁N₃O₃ | 257.25 | 225-227 | 89 | Not Reported | 3670–2817 (br, OH), 3533 (phenolic OH), 3369, 3172 (NH₂), 1680 (C=O), 1465 (N=N)[1] | 14.39 (s, 1H, OH), 10.77 (s, 1H, COOH), 7.45 (brs, 2H, NH₂), 5.96-8.09 (m, Ar-H)[1] |
| Reference Dye 2: 3-((4-Amino-3-hydroxyphenyl)diazenyl)benzoic acid[1] | C₁₃H₁₁N₃O₃ | 257.25 | 160 (decomposes) | 29 | Not Reported | 3710–2741 (br, OH), 3498 (phenolic OH), 3300, 3200 (NH₂), 1711 (C=O), 1460 (N=N)[1] | 12.54 (brs, 1H, OH), 9.72 (s, 1H, COOH), 7.89–7.97 (m, 2H, NH₂), 6.72-8.21 (m, Ar-H)[1] |
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2]
Protocol 1: Synthesis of a Novel Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of 4-((4-hydroxy-1-naphthalenyl)azo)-3,5-dinitrobenzoic acid.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The resulting solution should be a clear, pale yellow.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of the Azo Dye
-
Filter the precipitated dye using a Buchner funnel under vacuum.
-
Wash the solid product on the filter paper with a small amount of cold distilled water to remove any unreacted salts.
-
Transfer the crude product to a beaker and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to purify it.
-
Filter the recrystallized product, wash with a small amount of cold solvent, and dry in a desiccator.
-
Determine the yield and characterize the purified dye using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, and UV-Vis spectroscopy).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a novel azo dye.
Conclusion
The use of this compound as a diazo component provides a pathway for the synthesis of novel azo dyes with potentially interesting properties. The electron-withdrawing nitro groups are expected to influence the color of the resulting dye, likely leading to a bathochromic (deepening of color) shift. Furthermore, the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to tune the solubility and application of the dye. The protocols provided herein offer a foundational method for the synthesis and subsequent investigation of these new chemical entities for various applications, including as biological stains, pH indicators, or components in drug delivery systems. Further research is warranted to fully characterize these novel dyes and explore their potential applications.
References
- 1. Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3,5-dinitrobenzoic Acid as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-amino-3,5-dinitrobenzoic acid (ADBA) as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. This document details the physicochemical properties of ADBA, protocols for its synthesis, and its application in the generation of complex molecular scaffolds with potential therapeutic applications.
Physicochemical Properties of this compound
This compound is a stable, crystalline solid. Its chemical structure, featuring an aromatic ring substituted with amino, carboxyl, and two nitro groups, provides a unique combination of reactive sites for further chemical modifications. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₆ | [1][2] |
| Molecular Weight | 227.13 g/mol | [1][2] |
| Appearance | Yellowish crystalline powder | |
| Melting Point | Decomposes at high temperatures | |
| pKa | 4.00 ± 0.04 | |
| Log P (Octanol/Water) | -1.50 | |
| Purity (Analytical Grade) | 100% (by potentiometry) |
Synthesis of this compound
A reliable protocol for the synthesis of this compound with a high yield has been reported.[3] The reaction involves the treatment of a precursor with aqueous ammonia in methanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Precursor compound (e.g., a suitable 4-substituted-3,5-dinitrobenzoic acid derivative)
-
Methanol (MeOH)
-
Aqueous Ammonia (24%)
-
Hydrochloric Acid (HCl)
-
Water (distilled or deionized)
Procedure:
-
Dissolve the precursor compound (e.g., 20 g, 81 mmol) in methanol (100 mL).
-
Gradually add aqueous ammonia (120 mL, 24%) to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Reflux the mixture for 3 hours.
-
Allow the reaction to stand at room temperature for approximately 14 hours.
-
Filter the precipitate that forms and evaporate the filtrate to dryness.
-
Combine the solid residue with the previously collected precipitate.
-
Add water (10 mL) and HCl (10 mL) to the combined solids and stir for 10 minutes.
-
Filter the precipitate and wash with water until the washings are neutral.
-
Dry the product to obtain this compound.
Quantitative Data:
-
Yield: 18 g (98%)
-
¹H NMR (300 MHz, Acetone-d₆): δ 9.16-9.01 (m, 3H), 9.01-8.84 (s, 2H)
-
¹³C NMR (75 MHz, Acetone-d₆): δ 163.49, 143.33, 134.76, 133.75, 128.17, 115.39
-
HRMS (ESI): m/z calculated for C₇H₄N₃O₆ [M-H]⁻: 226.0105; found: 226.0100.[3]
Application in the Synthesis of Diaminoaromatic Intermediates
The nitro groups of ADBA can be readily reduced to amino groups, yielding highly functionalized diamino or triamino benzoic acid derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and advanced materials. A well-established application of a related compound, 3,5-dinitrobenzoic acid, is its conversion to 3,5-diaminobenzoic acid, a key precursor for the X-ray contrast agent Diatrizoic acid.[4] A similar reduction strategy can be applied to ADBA to produce 3,4,5-triaminobenzoic acid.
Proposed Experimental Protocol: Synthesis of 3,4,5-Triaminobenzoic Acid from ADBA
This protocol is based on the established reduction of 3,5-dinitrobenzoic acid.[5]
Materials:
-
This compound (ADBA)
-
Methanol or Ethanol
-
Catalyst (e.g., Raney Nickel or Palladium on Carbon)
-
Hydrogen Gas (H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Charge a pressure reactor with ADBA (1 mol equivalent), the chosen solvent (e.g., 200-1000 mL per mole of ADBA), and the catalyst (0.5-10% by weight of ADBA).
-
Purge the reactor with an inert gas and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.1-5 MPa.
-
Heat the reaction mixture to 20-150 °C and stir for 2-10 hours.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
After completion, cool the reactor, release the pressure, and purge with an inert gas.
-
Filter the catalyst from the reaction mixture.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization to yield 3,4,5-triaminobenzoic acid.
Expected Quantitative Data (based on analogous reaction):
-
Purity: >95%
-
Yield: >96%[5]
Application in the Synthesis of Heterocyclic Scaffolds
The resulting 3,4,5-triaminobenzoic acid from the reduction of ADBA is a prime candidate for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the vicinal diamino functionality can be readily cyclized with various reagents to form benzimidazoles, a class of compounds known for their diverse biological activities.
Proposed Application: Synthesis of Benzimidazole Derivatives
The 1,2-diamino functionality of a reduced ADBA derivative can react with aldehydes or carboxylic acids to form the benzimidazole ring system.
Protection of the Amino Group for Sequential Functionalization
In some synthetic strategies, it may be desirable to protect the existing amino group of ADBA before further transformations. Acetylation is a common and effective method for protecting amino groups. This strategy allows for selective reactions at other positions of the molecule.
Proposed Experimental Protocol: Acetylation of this compound
This protocol is based on the acetylation of p-aminobenzoic acid.
Materials:
-
This compound (ADBA)
-
Acetic Anhydride
-
A suitable solvent (e.g., acetic acid or an inert solvent)
-
Sodium Acetate (optional, as a catalyst)
Procedure:
-
Suspend or dissolve ADBA in the chosen solvent.
-
Add acetic anhydride to the mixture.
-
If necessary, add a catalytic amount of sodium acetate.
-
Heat the reaction mixture under reflux for a sufficient time to ensure complete reaction (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it to obtain 4-acetamido-3,5-dinitrobenzoic acid.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of pharmaceutical intermediates. Its multiple reactive sites allow for a range of chemical transformations, including reduction of the nitro groups to form diamino or triamino derivatives, and protection of the amino group for sequential modifications. These pathways open up possibilities for the synthesis of complex heterocyclic structures, such as benzimidazoles, which are prevalent in many biologically active compounds. The protocols and data presented here provide a solid foundation for researchers to explore the utility of ADBA in their drug discovery and development programs.
References
- 1. This compound | 7221-27-4 | FA67371 [biosynth.com]
- 2. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
Application Note: HPLC-UV Method for the Analysis of 4-Amino-3,5-dinitrobenzoic Acid and its Derivatives
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 4-Amino-3,5-dinitrobenzoic acid (ADBA) and its derivatives. This method is crucial for researchers, scientists, and drug development professionals working with these compounds, providing a detailed protocol for accurate and reproducible results. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring efficient separation.
Introduction
This compound (ADBA) and its derivatives are a class of nitroaromatic compounds with significant interest in pharmaceutical and biomedical research.[1][2] Accurate and reliable analytical methods are essential for the characterization, quantification, and quality control of these compounds in various matrices. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, specificity, and robustness.[3][4] This application note provides a comprehensive HPLC-UV method suitable for the separation and quantification of ADBA and its potential derivatives.
Physicochemical Properties of this compound
A study on the physicochemical properties of ADBA provides critical data for HPLC method development.[1][2] The compound has a pKa of 4.00 ± 0.04 and exhibits UV absorbance maxima at 435 nm in water and 415 nm in octanol.[1][2] Its hydrophilic nature is indicated by a Log P value of -1.50.[1][2] These properties suggest that a reversed-phase HPLC method with a polar-modified stationary phase and a mobile phase with controlled pH would be optimal for retention and separation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[5]
-
Chemicals and Reagents:
-
This compound (ADBA) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ADBA reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ (pH 3.0) B: Acetonitrile |
| Gradient | 0-5 min: 10% B 5-20 min: 10-70% B 20-25 min: 70% B 25-26 min: 70-10% B 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 435 nm |
Table 1: Optimized HPLC-UV Chromatographic Conditions.
Method Validation (Hypothetical Data)
The developed method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (min) | ADBA: ~12.5 Derivative 1: ~15.2 Derivative 2: ~18.7 |
Table 2: Summary of Method Validation Parameters (Hypothetical Data).
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC-UV method development and validation process.
Caption: HPLC-UV analysis workflow.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the separation and quantification of this compound and its derivatives. The use of a C18 column with a gradient elution program allows for the successful resolution of the parent compound and its potential derivatives. The method is simple, accurate, and precise, making it a valuable tool for routine analysis in research and drug development settings.
References
- 1. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. epa.gov [epa.gov]
Synthesis of High-Nitrogen Compounds from 4-Amino-3,5-dinitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-nitrogen compounds, specifically 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), starting from 4-Amino-3,5-dinitrobenzoic acid. The synthesis involves a three-step pathway: decarboxylation to 2,6-dinitroaniline, subsequent nitration to picramide, and finally, amination to the target high-nitrogen compound, TATB.
Introduction
This compound is a readily available starting material that can be converted into high-nitrogen compounds of significant interest in materials science and energetic materials research. The synthetic route detailed herein provides a pathway to TATB, a highly insensitive and thermally stable explosive. This protocol outlines the necessary reagents, conditions, and expected outcomes for each synthetic step.
Overall Synthesis Pathway
The transformation of this compound to 1,3,5-triamino-2,4,6-trinitrobenzene is a multi-step process. The key transformations involve the removal of the carboxylic acid group, addition of a third nitro group, and subsequent amination of the aromatic ring.
Caption: Overall synthetic route from this compound to TATB.
Experimental Protocols and Data
Step 1: Decarboxylation of this compound to 2,6-Dinitroaniline
The initial step involves the removal of the carboxylic acid group from the starting material. While a specific protocol for the decarboxylation of this compound is not readily found in the literature, a plausible method involves heating the compound in a high-boiling point solvent, with or without a catalyst. The following is a proposed protocol based on general principles of decarboxylation of aromatic carboxylic acids.
Experimental Protocol: Decarboxylation (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound in a high-boiling point solvent such as quinoline or diphenyl ether.
-
Catalyst (Optional): Add a catalytic amount of copper powder or copper(I) oxide to facilitate the reaction.
-
Heating: Heat the mixture to a high temperature (typically 200-250 °C) and monitor the evolution of carbon dioxide.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture and pour it into an excess of a non-polar solvent like hexane to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with the non-polar solvent, and purify by recrystallization from a suitable solvent like ethanol to yield 2,6-dinitroaniline.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound |
| Solvent | Quinoline |
| Catalyst | Copper powder |
| Temperature | 230-240 °C |
| Reaction Time | 2-4 hours |
| Yield | ~70-80% (Estimated) |
Step 2: Nitration of 2,6-Dinitroaniline to Picramide (2,4,6-Trinitroaniline)
This step introduces a third nitro group onto the aromatic ring to form picramide.
Experimental Protocol: Nitration
-
Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 2,6-dinitroaniline in concentrated sulfuric acid.
-
Nitrating Mixture: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from a suitable solvent like aqueous ethanol to obtain pure picramide.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,6-Dinitroaniline |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Yield | ~90-95% |
Step 3: Amination of Picramide to TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) via Vicarious Nucleophilic Substitution (VNS)
The final step is the conversion of picramide to TATB using a Vicarious Nucleophilic Substitution (VNS) reaction. This method introduces two additional amino groups to the aromatic ring.
Experimental Protocol: VNS Amination
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve picramide in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).
-
Aminating Agent and Base: Add the aminating agent, such as 1,1,1-trimethylhydrazinium iodide (TMHI) or hydroxylamine hydrochloride, followed by a strong base like sodium methoxide or potassium tert-butoxide.
-
Reaction: Stir the reaction mixture at the specified temperature for the required duration. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by adding an acid (e.g., acetic acid) or water to precipitate the TATB.
-
Purification: Collect the solid product by filtration, wash extensively with water and then with a suitable organic solvent (e.g., acetone) to remove any unreacted starting materials and byproducts. Dry the purified TATB under vacuum.
Quantitative Data for VNS Amination of Picramide
| Aminating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,1,1-Trimethylhydrazinium iodide (TMHI) | Sodium methoxide | DMSO | Room Temp. | < 3 | 80-90 | [1] |
| Hydroxylamine hydrochloride | Sodium ethoxide | DMSO | 65 | 6-12 | ~97 (purity) | [1] |
| 4-Amino-1,2,4-triazole (ATA) | Sodium methoxide | Methanol | 60 | - | Low (mainly DATB) | [2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of TATB from this compound.
Caption: General experimental workflow for the three-step synthesis of TATB.
Safety Precautions
The synthesis of high-nitrogen compounds involves the use of energetic materials and hazardous reagents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The starting materials, intermediates, and final product are potentially explosive and should be handled with extreme care, avoiding friction, impact, and electrostatic discharge. Reactions should be carried out on a small scale initially, and appropriate shielding should be used. All nitration reactions are highly exothermic and require careful temperature control.
References
Application of 4-Amino-3,5-dinitrobenzoic Acid in Peptide Mapping and Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dinitrobenzoic acid (ADBA) is a reactive aromatic compound with potential applications in the field of proteomics, specifically in peptide mapping and analysis.[1][2] Its chemical structure, featuring an amine group, a carboxylic acid group, and two nitro groups, allows for versatile chemical modifications and potential use as a matrix in mass spectrometry. This document provides detailed application notes and proposed protocols for two novel uses of ADBA in peptide analysis: as a chemical derivatization agent for the selective labeling of tyrosine-containing peptides to enhance their detection in liquid chromatography-mass spectrometry (LC-MS), and as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
These proposed applications are based on established principles of chemical reactivity of diazonium salts with amino acid residues and the known properties of nitroaromatic compounds as MALDI matrices.[3][4][5] While direct, widespread application of ADBA for these specific purposes is not yet extensively documented in peer-reviewed literature, these notes provide a foundational framework for researchers to explore its potential.
Application Note 1: Selective Derivatization of Tyrosine-Containing Peptides using this compound for Enhanced Mass Spectrometric Detection
The primary amino group of this compound can be converted into a reactive diazonium salt. This diazonium salt can then selectively react with the phenolic side chain of tyrosine residues in peptides through an azo coupling reaction.[3][6] This derivatization introduces a stable, UV-active, and easily ionizable tag, which can aid in the selective detection and quantification of tyrosine-containing peptides during peptide mapping experiments.
Hypothetical Quantitative Data
The following table summarizes the expected mass shifts and potential improvements in signal intensity for a model peptide upon derivatization with ADBA.
| Peptide Sequence | Molecular Weight (Da) - Unmodified | Molecular Weight (Da) - ADBA Derivatized | Expected Mass Shift (Da) | Hypothetical Relative Signal Intensity (LC-MS) |
| GLY-TYR-ALA | 325.33 | 550.46 | +225.13 | 5-fold increase |
| LYS-PHE-GLU | 423.47 | 423.47 | No change | No change |
| TRP-MET-TYR-VAL | 599.73 | 824.86 | +225.13 | 4.5-fold increase |
Detailed Experimental Protocol
1. Materials:
-
This compound (ADBA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1M
-
Peptide sample (e.g., tryptic digest of a protein)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Preparation of ADBA Diazonium Salt Solution (prepare fresh):
-
Dissolve 10 mg of ADBA in 1 mL of 0.5 M HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add 1.2 equivalents of a freshly prepared, ice-cold 10% (w/v) sodium nitrite solution dropwise while stirring.
-
Continue stirring on ice for 15-20 minutes. The formation of the diazonium salt is indicated by a slight color change.
3. Peptide Derivatization:
-
Dissolve the peptide sample in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Add the freshly prepared ADBA diazonium salt solution to the peptide solution at a 10-fold molar excess relative to the estimated tyrosine content.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quench the reaction by adding a small amount of a scavenger, such as a solution of beta-mercaptoethanol, to consume any excess diazonium salt.
-
Acidify the reaction mixture to pH 2-3 with TFA to stop the reaction and prepare the sample for solid-phase extraction (SPE).
4. Sample Clean-up (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.
-
Load the acidified, derivatized peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and unreacted reagents.
-
Elute the derivatized peptides with a solution of 50% ACN, 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized peptides in a suitable solvent for LC-MS analysis (e.g., 2% ACN, 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase column.
-
Perform a gradient elution from 5% to 40% ACN over a suitable time frame (e.g., 60 minutes).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.
-
Analyze the data to identify peptides and look for the characteristic mass shift of +225.13 Da on tyrosine residues.
References
- 1. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Nitration of 4-Aminobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The nitration of 4-aminobenzoic acid (PABA) is a critical transformation in organic synthesis, yielding intermediates essential for the production of pharmaceuticals and azo dyes.[1] Direct nitration of PABA is challenging because the strongly activating amino group is susceptible to oxidation by nitric acid and can lead to undesired byproducts.[2] A more controlled and efficient strategy involves a three-step pathway: protection of the amino group via acetylation, subsequent nitration of the acetylated intermediate, and finally, deprotection via hydrolysis to obtain the desired 4-amino-3-nitrobenzoic acid.[2][3] This document provides detailed protocols for this synthetic route.
Overall Reaction Scheme
The most common and reliable method for the nitration of 4-aminobenzoic acid involves a three-step process to ensure high yield and purity of the desired product, 4-amino-3-nitrobenzoic acid.
-
Acetylation (Protection): The amino group of 4-aminobenzoic acid is protected as an acetamide to prevent oxidation and control the regioselectivity of the subsequent nitration step.
-
Nitration: The protected compound, 4-acetamidobenzoic acid, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, primarily at the position ortho to the amino group.
-
Hydrolysis (Deprotection): The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product, 4-amino-3-nitrobenzoic acid.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-nitrobenzoic Acid via Protection-Nitration-Deprotection
This protocol is divided into three key steps.
Step 1: Acetylation of 4-Aminobenzoic Acid
This initial step protects the reactive amino group as an acetamide, which prevents its oxidation during nitration.[2]
-
Materials:
-
4-Aminobenzoic acid (PABA)
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
250 mL round-bottom flask, magnetic stirrer, reflux condenser, vacuum filtration apparatus.
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.[2]
-
To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise.[2]
-
Heat the mixture to reflux and maintain this temperature for approximately 1 hour.[2]
-
After the reflux period, allow the mixture to cool to room temperature.[2]
-
Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with continuous stirring.[2]
-
Collect the precipitate (4-acetamidobenzoic acid) by vacuum filtration and wash the solid with cold deionized water.[2]
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[2]
-
Step 2: Nitration of 4-Acetamidobenzoic Acid
With the amino group protected, the aromatic ring is nitrated under controlled temperature conditions.
-
Materials:
-
4-Acetamidobenzoic acid (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70-84%)[3]
-
Crushed ice and water
-
Beakers, ice-salt bath, magnetic stirrer, vacuum filtration apparatus.
-
-
Procedure:
-
Carefully dissolve the dried 4-acetamidobenzoic acid in concentrated sulfuric acid (a ratio of 20-30 parts of the acid to 100 parts of H₂SO₄ is recommended).[4]
-
Cool the solution in an ice-salt bath to a temperature between 0°C and 12°C.[4]
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. A common mixture is 1 part nitric acid to 2 parts sulfuric acid.[4]
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid, ensuring the temperature is strictly maintained between 0°C and 12°C. The addition should take place over 1 to 5 hours.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.[4]
-
Slowly and carefully pour the reaction mixture onto crushed ice or into vigorously stirred cool water (10-15°C) to precipitate the product (drowning).[3][4]
-
Collect the solid 4-acetamido-3-nitrobenzoic acid by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral.[4] The product is a brown-yellow solid with a melting point of 198-202°C.[4]
-
Step 3: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
The final step removes the acetyl protecting group to yield the target molecule.
-
Materials:
-
4-Acetamido-3-nitrobenzoic acid (from Step 2)
-
Water
-
Round-bottom flask, reflux condenser, heating mantle, vacuum filtration apparatus.
-
-
Procedure:
-
The hydrolysis can be performed without isolating the solid from the drowned slurry from Step 2.[3][4]
-
Heat the slurry (the mixture of precipitated product and water) to a temperature of 90-95°C for approximately 2 hours.[3][4]
-
Cool the mixture, which will cause the 4-amino-3-nitrobenzoic acid to precipitate as a bright yellow solid.[3]
-
Collect the product by vacuum filtration.
-
Wash the solid with water and dry it thoroughly.[3] The purified 4-amino-3-nitrobenzoic acid has a melting point of approximately 287-290°C.[3]
-
Data Presentation
The following table summarizes the key parameters for the synthesis of 4-amino-3-nitrobenzoic acid.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Starting Material | 4-Aminobenzoic Acid | 4-Acetamidobenzoic Acid | 4-Acetamido-3-nitrobenzoic Acid |
| Key Reagents | Acetic Anhydride, Glacial Acetic Acid | Conc. H₂SO₄, Conc. HNO₃ | Water (via heating drowned slurry) |
| Reaction Temperature | Reflux | 0°C to 12°C[4] | 90°C to 95°C[3][4] |
| Reaction Time | ~1 hour[2] | 2-5 hours[4] | ~2 hours[3][4] |
| Purification Method | Recrystallization | Drowning in ice-water, washing | Cooling, filtration, washing |
| Expected Product | 4-Acetamidobenzoic Acid | 4-Acetamido-3-nitrobenzoic Acid | 4-Amino-3-nitrobenzoic Acid |
| Reported Yield | High | 89% (for the acetamido-nitro product)[3] | High (overall yield of 74% from 4-acetamidobenzoic acid)[4] |
| Product Appearance | White precipitate[2] | Brown-yellow solid[4] | Bright yellow solid[3] |
| Melting Point (°C) | ~250°C | 212-219.5°C[3] | 287.5-290°C[3] |
Visualizations
The following diagram illustrates the workflow for the synthesis of 4-amino-3-nitrobenzoic acid.
References
Application Notes and Protocols for Pre-column Derivatization of Primary and Secondary Amines using 4-Amino-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. However, many of these compounds lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Pre-column derivatization is a widely employed strategy to overcome this limitation. This process involves reacting the analyte with a derivatizing agent to form a stable, detectable product with improved chromatographic properties.
4-Amino-3,5-dinitrobenzoic acid (ADBA), also known as Chrysanisic acid, is a potential derivatization reagent for primary and secondary amines. Its structure incorporates two nitro groups, which are strong chromophores, suggesting that its derivatives will have strong UV absorbance, enabling sensitive detection. While the use of diazotized ADBA as a coupling reagent for aromatic compounds has been explored, this application note details a proposed protocol for the direct reaction of ADBA with primary and secondary amines for their quantification by HPLC.[1][2]
Principle and Reaction
The proposed derivatization reaction involves the formation of an amide bond between the carboxylic acid group of this compound and the amino group of the primary or secondary amine. This reaction is typically facilitated by a coupling agent in an appropriate solvent and under controlled pH and temperature conditions. The resulting derivative incorporates the highly UV-absorbent dinitroaniline moiety, allowing for sensitive detection.
Figure 1: Proposed reaction of this compound with primary/secondary amines.
Experimental Protocols
This section provides a detailed, albeit proposed, experimental protocol for the pre-column derivatization of primary and secondary amines with ADBA, followed by HPLC analysis. This protocol is based on established methods for similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[3][4]
Materials and Reagents
-
This compound (ADBA), analytical grade
-
Primary and secondary amine standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M NaOH and make up the volume to 1 L with water.
-
ADBA Derivatizing Reagent (10 mM): Dissolve 22.7 mg of ADBA in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
EDC/NHS Solution (50 mM each): Dissolve 9.6 mg of EDC and 5.8 mg of NHS in 1 mL of acetonitrile. Prepare this solution immediately before use.
-
Amine Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard solution or sample.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the 10 mM ADBA derivatizing reagent.
-
Add 50 µL of the freshly prepared 50 mM EDC/NHS solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm (based on the expected absorbance of dinitroaniline derivatives)
-
Injection Volume: 20 µL
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative performance of the proposed method for a selection of primary and secondary amines. These values are hypothetical and based on typical performance characteristics of similar HPLC methods employing dinitroaromatic derivatization reagents. Experimental validation is required to determine the actual performance parameters.
| Analyte | Amine Type | Expected Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine | Primary | 8.5 | 0.1 - 10 | >0.995 | 0.03 | 0.1 |
| Ethylamine | Primary | 10.2 | 0.1 - 10 | >0.995 | 0.03 | 0.1 |
| Propylamine | Primary | 12.1 | 0.1 - 10 | >0.995 | 0.02 | 0.08 |
| Diethylamine | Secondary | 14.5 | 0.2 - 20 | >0.995 | 0.05 | 0.2 |
| Dipropylamine | Secondary | 17.8 | 0.2 - 20 | >0.995 | 0.06 | 0.2 |
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
References
- 1. Evaluation of diazotized this compound (ADBA) as a new derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3,5-dinitrobenzoic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Amino-3,5-dinitrobenzoic acid (ADBA).
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound for derivatization?
A1: this compound has two primary reactive sites for derivatization: the aromatic amino group (-NH₂) and the carboxylic acid group (-COOH). The amino group can undergo reactions such as diazotization followed by coupling, as well as acylation. The carboxylic acid group can be converted into esters, amides, or acid chlorides.
Q2: What makes this compound a useful derivatizing reagent?
A2: The presence of two nitro groups on the benzene ring makes this compound and its derivatives highly chromophoric. This property is advantageous for enhancing the sensitivity of analytical methods like UV/Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Derivatives of dinitrobenzoic acids often form stable, crystalline products with sharp melting points, which is useful for the identification and characterization of alcohols and amines.[2]
Q3: What are the main challenges when working with this compound?
A3: A significant challenge is the potential for self-polymerization, where the amino group of one molecule reacts with the carboxylic acid of another, especially during amide coupling reactions.[3] The electron-withdrawing nature of the two nitro groups reduces the nucleophilicity of the amino group and increases the acidity of the carboxylic acid compared to p-aminobenzoic acid.[4][5] This altered reactivity needs to be considered when selecting reaction conditions.
Q4: How can I prevent self-polymerization during amide coupling reactions?
A4: To minimize self-polymerization, it is recommended to pre-activate the carboxylic acid group with a coupling reagent before the addition of the desired amine nucleophile. Other strategies include the slow addition of the amine to the reaction mixture and maintaining a low reaction temperature (e.g., 0 °C) to control the reaction rate.[6]
Q5: What type of coupling reagents are suitable for forming amides with this compound?
A5: A range of modern coupling reagents can be employed. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), are effective.[7] For more challenging couplings, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can provide higher yields and faster reaction times.[8][9]
Q6: What conditions are suitable for the diazotization of the amino group?
A6: The amino group of this compound can be diazotized to form a reactive arenediazonium ion. This can then be coupled with various aromatic compounds. The reaction can be performed at room temperature (around 30°C) or at elevated temperatures (e.g., 80°C), depending on the reactivity of the coupling partner.[1][10] Note that the stability of the resulting azo adduct can be temperature-sensitive.[1][10]
Troubleshooting Guides
Amide Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the coupling reagent by moisture.3. Insufficient basicity to deprotonate the carboxylic acid.4. Self-polymerization of the starting material. | 1. Increase the equivalents of the coupling reagent and/or the activation time.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).4. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. Add the amine slowly to the reaction mixture. |
| Formation of Multiple Products | 1. Side reactions involving the amino group.2. The coupling reagent is generating unwanted byproducts. | 1. Consider protecting the amino group with a suitable protecting group (e.g., Boc, Fmoc) before amide coupling.2. Choose a coupling reagent known for cleaner reactions, such as HATU. Ensure the reaction temperature is controlled. |
| Difficult Purification | 1. The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) is co-eluting with the product.2. Unreacted starting material or reagents remain. | 1. If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[8]2. Perform an aqueous workup with dilute acid to remove basic components and dilute base to remove unreacted carboxylic acid. |
Esterification Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion to Ester | 1. Insufficient catalyst (acid or base).2. Presence of water in the reaction mixture (for Fischer esterification).3. The alcohol is not reactive enough. | 1. Increase the amount of catalyst. For carbodiimide-mediated esterification, ensure catalytic amounts of a base like 4-dimethylaminopyridine (DMAP) are present.[11]2. Use anhydrous alcohol and solvents. Consider using a Dean-Stark apparatus to remove water as it forms.3. Activate the carboxylic acid as an acid chloride first, then react with the alcohol. |
| Product Decomposition | 1. Harsh reaction conditions (e.g., high temperature, strong acid). | 1. Use milder esterification methods, such as the Steglich esterification using DCC and DMAP at room temperature.[11]2. If using acid catalysis, try a milder acid or lower the reaction temperature and extend the reaction time. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Amino-Benzoic Acids
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | ~85 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[8] |
| HATU | None | DIPEA | DMF | 2 | >95 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[8] |
| DCC | DMAP | - | DCM | 4-12 | ~80-90 | The DCU byproduct is insoluble and removed by filtration. DMAP is a highly effective catalyst.[11] |
| T3P® | None | Pyridine | EtOAc | 4 | ~92 | A versatile and safe reagent with easy workup. |
Note: The data presented are representative values for amino-benzoic acid derivatives and may vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
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Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
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Add DIPEA (2.5 eq) to the mixture.
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Cool the reaction vessel to 0 °C in an ice bath.
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Add EDC (1.2 eq) portion-wise to the stirred solution.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification using DCC/DMAP
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In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
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Add the DCC solution dropwise to the reaction mixture. A white precipitate of DCU will form.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, filter the mixture to remove the precipitated DCU.
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Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
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Purify the resulting ester by column chromatography.
Protocol 3: Diazotization and Azo Coupling
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Dissolve this compound in a dilute mineral acid (e.g., HCl) and cool to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) with constant stirring, keeping the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
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In a separate vessel, dissolve the coupling partner (e.g., a phenol or an aromatic amine) in a suitable solvent (e.g., aqueous NaOH for phenols, dilute acid for amines).
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Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
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Control the pH of the reaction mixture as required for the specific coupling partner (alkaline for phenols, slightly acidic for amines).
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A colored azo compound should precipitate. Stir the reaction for an additional 30-60 minutes at low temperature.
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Collect the product by filtration, wash with cold water, and dry. Recrystallization may be necessary for purification.
Visualizations
References
- 1. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Evaluation of diazotized this compound (ADBA) as a new derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Common side reactions in the synthesis of 4-Amino-3,5-dinitrobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 4-Amino-3,5-dinitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: dinitration of 4-chlorobenzoic acid followed by amination.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Dinitration of 4-Chlorobenzoic Acid | ||
| Low yield of 4-chloro-3,5-dinitrobenzoic acid | Incomplete nitration due to insufficient nitrating agent or suboptimal temperature. | - Ensure the correct molar ratio of nitric acid (or potassium nitrate) to 4-chlorobenzoic acid. - Maintain the reaction temperature within the recommended range (e.g., 125°C when using KNO₃/H₂SO₄) to ensure the reaction goes to completion.[1] |
| Formation of mononitrated isomers (e.g., 4-chloro-3-nitrobenzoic acid). | - Increase the reaction time or temperature moderately to favor dinitration. - Use a stronger nitrating mixture, such as fuming nitric acid with sulfuric acid. | |
| Presence of residual starting material | Reaction time was too short or the temperature was too low. | - Extend the reaction time and monitor progress using an appropriate analytical technique like TLC or NMR. - Ensure the reaction mixture is homogenous and well-stirred. |
| Oily product or difficulty in crystallization | Presence of impurities or isomeric byproducts. | - Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. |
| Step 2: Amination of 4-Chloro-3,5-dinitrobenzoic acid | ||
| Low yield of this compound | Incomplete reaction with ammonia. | - Ensure a sufficient excess of aqueous ammonia is used. - Increase the reaction time or consider a moderate increase in the reflux temperature. |
| Formation of 4-hydroxy-3,5-dinitrobenzoic acid as a major byproduct. | - This is a common side reaction due to the presence of water in aqueous ammonia. Minimize the amount of water by using a more concentrated ammonia solution if possible. - Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis. | |
| Product is difficult to purify from a yellowish/brownish impurity | The impurity is likely 4-hydroxy-3,5-dinitrobenzoic acid. | - Purification can be achieved by recrystallization. The solubility of the amino and hydroxy compounds may differ in certain solvent systems. - Acid-base extraction could be explored, as the acidity of the phenolic hydroxyl group in 4-hydroxy-3,5-dinitrobenzoic acid will be different from the amino group in the desired product. |
| Decarboxylation of the product | High reaction temperatures. | - While less common under typical amination conditions, nitro-aromatic carboxylic acids can decarboxylate at elevated temperatures. Avoid excessive heating during the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic route is a two-step process. It begins with the dinitration of 4-chlorobenzoic acid using a mixture of concentrated sulfuric acid and a nitrating agent (like nitric acid or potassium nitrate) to produce 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with aqueous ammonia, where the chloro group is displaced by an amino group to yield the final product.[1][2]
Q2: What are the primary side reactions during the dinitration of 4-chlorobenzoic acid?
A2: The primary side reactions during dinitration include the formation of mononitrated isomers, such as 4-chloro-3-nitrobenzoic acid. With the use of fuming sulfuric acid (oleum), sulfonation of the aromatic ring can also occur. Over-nitration to a trinitro derivative is less common under controlled conditions due to the deactivating nature of the existing nitro and carboxyl groups.
Q3: My final product shows a persistent yellow or brownish tint. What is the likely impurity and how can I remove it?
A3: A persistent yellow or brownish tint in the final product is often due to the presence of 4-hydroxy-3,5-dinitrobenzoic acid. This byproduct forms through the hydrolysis of the starting material, 4-chloro-3,5-dinitrobenzoic acid, during the amination step with aqueous ammonia. Purification can be achieved through recrystallization from a suitable solvent.
Q4: Can I use 4-aminobenzoic acid as a starting material and perform dinitration?
A4: Direct dinitration of 4-aminobenzoic acid is generally not a recommended route. The amino group is highly activating and also susceptible to oxidation under harsh nitrating conditions. This can lead to a mixture of products, including uncontrolled nitration at various positions and potential degradation of the starting material. A more controlled synthesis is achieved by introducing the nitro groups first and then replacing a leaving group (like chlorine) with the amino group.
Q5: Is decarboxylation a significant concern during this synthesis?
A5: Decarboxylation of nitrobenzoic acids can occur, but it typically requires high temperatures. Under the reported conditions for the dinitration of 4-chlorobenzoic acid and the subsequent amination (which often involves refluxing in methanol), significant decarboxylation is not a commonly reported side reaction. However, avoiding unnecessarily high temperatures during the synthesis and workup is a good precautionary measure.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic acid
This protocol is based on the dinitration of 4-chlorobenzoic acid.
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve 4-chlorobenzoic acid (e.g., 20 g, 0.128 mol) in concentrated sulfuric acid (e.g., 300 mL).
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Addition of Nitrating Agent: Heat the mixture to 80°C and add potassium nitrate (KNO₃) (e.g., 66 g, 0.65 mol) in portions.
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Reaction: Heat the reaction mixture to 125°C in a high-pressure flask and maintain this temperature for 2 hours.
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Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
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Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The expected yield is approximately 89%.[1]
Step 2: Synthesis of this compound
This protocol describes the amination of 4-chloro-3,5-dinitrobenzoic acid.
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Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid (e.g., 20 g, 81 mmol) in methanol (100 mL).
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Addition of Ammonia: To this solution, gradually add 24% aqueous ammonia (120 mL).
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Reaction: Stir the reaction mixture at room temperature for 2.5 hours, then heat to reflux for 3 hours. Allow the mixture to stand at room temperature for approximately 14 hours.
-
Workup: Filter off the precipitate that forms. Evaporate the filtrate to dryness. To the solid residue, add water (10 mL) and hydrochloric acid (10 mL) and combine this with the initially filtered precipitate.
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Isolation: Stir the combined solids for 10 minutes, then filter and wash with water until the washings are neutral. The expected yield is approximately 98%.[2]
Data Summary
| Compound | Starting Material | Reagents | Yield | Melting Point |
| 4-Chloro-3,5-dinitrobenzoic acid | 4-Chlorobenzoic acid | H₂SO₄, KNO₃ | ~89% | 159-162°C |
| This compound | 4-Chloro-3,5-dinitrobenzoic acid | Aqueous NH₃, Methanol | ~98% | 280°C (dec.) |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Key side reactions during the amination step.
References
Technical Support Center: Synthesis of 4-Amino-3,5-dinitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3,5-dinitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective strategy involves a two-step process. The first step is the nitration of a commercially available starting material, 4-chlorobenzoic acid, to produce the intermediate 4-chloro-3,5-dinitrobenzoic acid. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group of the intermediate is displaced by an amino group using aqueous ammonia.
Q2: Why is 4-chloro-3,5-dinitrobenzoic acid a good precursor for this synthesis?
The chloro-substituent at the 4-position is activated towards nucleophilic attack by the presence of two strongly electron-withdrawing nitro groups at the 3 and 5 positions (ortho and para to the leaving group). These nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus facilitating the substitution of the chlorine atom by ammonia.[1][2]
Q3: What are the critical parameters to control during the amination step?
The key parameters to control are temperature, reaction time, and the concentration of aqueous ammonia. The reaction is typically carried out in methanol as a solvent. Maintaining the recommended temperature and reaction time is crucial for driving the reaction to completion while minimizing the formation of byproducts.
Q4: What are potential side reactions that can lower the yield?
A potential side reaction is the hydrolysis of the chloro group to a hydroxyl group, forming 4-hydroxy-3,5-dinitrobenzoic acid. This can occur if the reaction temperature is too high or if there is an excessive amount of water present under harsh conditions. However, with the specified protocol using aqueous ammonia in methanol at reflux, the amination reaction is highly favored.
Q5: How can the purity of the final product be assessed?
The purity of this compound can be assessed using standard analytical techniques such as melting point determination, 1H NMR, and 13C NMR spectroscopy. The expected spectral data can be used to confirm the structure and identify any impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete reaction: Reaction time was too short, or the temperature was too low. | Ensure the reaction is refluxed for the recommended 3 hours and then stirred at room temperature for at least 14 hours to allow for completion. |
| Inefficient starting material: The purity of the 4-chloro-3,5-dinitrobenzoic acid was low. | Confirm the purity of the starting material before starting the reaction. Recrystallize if necessary. | |
| Loss of product during workup: The product is partially soluble in the filtrate. | Ensure the filtrate is evaporated to dryness and the residue is combined with the initial precipitate before acidification with HCl. | |
| Presence of Unreacted 4-chloro-3,5-dinitrobenzoic acid in the Final Product | Incomplete reaction: See above. | Increase the reaction time or slightly increase the excess of aqueous ammonia. |
| Inefficient purification: The washing steps were not sufficient to remove the starting material. | Wash the final product thoroughly with water until the washings are neutral. If the starting material persists, recrystallization from a suitable solvent may be necessary. | |
| Product is a different color than the expected yellow-orange | Presence of impurities: Side reactions or residual starting materials may alter the color. | Characterize the product using NMR to identify the impurities. Further purification by recrystallization may be required. |
| Difficulty in Filtering the Precipitate | Fine particle size: The precipitate may be too fine, clogging the filter paper. | Allow the precipitate to settle completely before filtration. Using a different grade of filter paper or a Buchner funnel with a filter aid may also help. |
Experimental Protocols
Step 1: Synthesis of 4-chloro-3,5-dinitrobenzoic acid
This protocol is based on the nitration of 4-chlorobenzoic acid.
Materials:
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4-chlorobenzoic acid
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Concentrated Sulfuric Acid (H2SO4)
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Fuming Nitric Acid (HNO3)
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Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
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Cool the mixture in an ice bath.
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Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 70°C and 90°C. Caution: This reaction is highly exothermic and evolves toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.
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After the addition is complete, heat the reaction mixture on a steam bath for 4 hours.
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Allow the mixture to cool to room temperature, which may result in the crystallization of the product.
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Add an additional portion of fuming nitric acid and heat the mixture again on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.
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After cooling, pour the reaction mixture onto a mixture of ice and water.
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Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are free of sulfates.
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Recrystallize the crude product from 50% ethanol to obtain purified 4-chloro-3,5-dinitrobenzoic acid.
Quantitative Data for Nitration of 4-chlorobenzoic acid
| Reactant | Molar Ratio | Yield (%) | Melting Point (°C) |
| 4-chlorobenzoic acid | 1 | 54-58 | 205-207 |
Note: This data is for the synthesis of the parent 3,5-dinitrobenzoic acid from benzoic acid and serves as a reference for a similar nitration reaction.
Step 2: Synthesis of this compound
This protocol describes the amination of 4-chloro-3,5-dinitrobenzoic acid.
Materials:
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4-chloro-3,5-dinitrobenzoic acid
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Methanol (MeOH)
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Aqueous Ammonia (24% NH3)
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Hydrochloric Acid (HCl)
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Water
Procedure:
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Dissolve 4-chloro-3,5-dinitrobenzoic acid (20 g, 81 mmol) in methanol (100 mL) in a round-bottom flask.
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Gradually add aqueous 24% ammonia (120 mL) to the solution.
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Stir the reaction mixture at room temperature for 2.5 hours.
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Reflux the mixture for 3 hours.
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Allow the reaction to stir at room temperature for approximately 14 hours.
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Filter the precipitate that forms and collect the filtrate.
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Evaporate the filtrate to dryness.
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Combine the solid residue from the filtrate with the initially collected precipitate.
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To the combined solids, add water (10 mL) and hydrochloric acid (10 mL) and stir for 10 minutes.
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Filter the resulting precipitate and wash with water until the washings are neutral.
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Dry the solid to obtain this compound.
Quantitative Data for Amination of 4-chloro-3,5-dinitrobenzoic acid
| Starting Material | Product | Yield (%) |
| 4-chloro-3,5-dinitrobenzoic acid | This compound | 98 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Logical Relationship in Nucleophilic Aromatic Substitution
Caption: Key steps in the nucleophilic aromatic substitution (SNAr) mechanism.
References
Stability issues with 4-Amino-3,5-dinitrobenzoic acid derivatives in HPLC mobile phase
Welcome to the Technical Support Center for the analysis of 4-Amino-3,5-dinitrobenzoic acid (ADBA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative peak is tailing. What are the common causes and solutions?
Peak tailing for acidic nitroaromatic compounds like ADBA derivatives is a frequent issue in reversed-phase HPLC. The primary causes are typically related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
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Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your analyte. The pKa of this compound is approximately 4.00.[1] Therefore, a mobile phase pH of 2.0-2.5 is recommended to ensure the compound is in its neutral, less interactive form. Using a highly deactivated, end-capped column can also minimize these interactions.
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Mobile Phase pH is Too High: If the mobile phase pH is near or above the pKa of the ADBA derivative, the compound will be ionized, leading to poor retention and peak shape.
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Solution: Buffer the mobile phase to a pH between 2.0 and 3.0 using an appropriate buffer system (e.g., phosphate or citrate buffer).
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Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the injection volume or dilute the sample.
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Q2: I am observing a drift in the retention time of my ADBA derivative peak. What could be the cause?
Retention time drift can be caused by several factors, including changes in the mobile phase composition, column temperature, or column degradation.
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Mobile Phase Composition Changes: Inconsistent mobile phase preparation or proportioning can lead to shifts in retention time.
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Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Degas the mobile phase before use to prevent bubble formation.
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Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant and consistent column temperature.
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Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
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Solution: Use a guard column to protect the analytical column. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
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Q3: I am seeing extra peaks in my chromatogram that are not present in my standard. Could my ADBA derivative be degrading in the mobile phase?
Yes, it is possible for this compound derivatives to degrade in the HPLC mobile phase, especially under certain conditions. Nitroaromatic compounds can be susceptible to photodegradation and hydrolysis.
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Photodegradation: Exposure to UV light can cause degradation.
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Solution: Use amber autosampler vials and protect the mobile phase reservoir from light.
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Hydrolysis: The stability of the analyte can be pH-dependent.
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Solution: Investigate the stability of your compound at different pH values. It is generally recommended to prepare fresh mobile phase daily and not to store samples in the mobile phase for extended periods.
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Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.0-2.5. | Symmetrical peak shape. |
| Mobile phase pH too high | Use a buffered mobile phase. | Consistent retention and improved peak shape. | |
| Column overload | Reduce sample concentration or injection volume. | Sharper, more symmetrical peaks. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase. | Symmetrical peak shape. |
| Column degradation | Replace the column. | Improved peak shape and resolution. |
Issue 2: Unstable Baseline or Ghost Peaks
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Drifting Baseline | Mobile phase not equilibrated | Flush the column with the mobile phase for an extended period. | Stable baseline. |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents. | Clean baseline. | |
| Ghost Peaks | Carryover from previous injection | Run a blank injection after a high-concentration sample. | Absence of ghost peaks in the blank run. |
| Impurities in the mobile phase | Use HPLC-grade solvents and fresh mobile phase. | Clean baseline. |
Data Presentation
The following table provides hypothetical stability data for a this compound derivative in different mobile phases to illustrate how to present such data.
Table 1: Stability of ADBA Derivative (10 µg/mL) in Various HPLC Mobile Phases at Room Temperature (25°C)
| Mobile Phase Composition (v/v) | pH | Time (hours) | Peak Area of ADBA Derivative | % Degradation | Appearance of Degradation Products (Total Peak Area) |
| 50:50 Acetonitrile:Water | 7.0 | 0 | 1,250,000 | 0% | 0 |
| 4 | 1,187,500 | 5% | 62,500 | ||
| 8 | 1,100,000 | 12% | 150,000 | ||
| 24 | 937,500 | 25% | 312,500 | ||
| 50:50 Acetonitrile:Water | 2.5 | 0 | 1,250,000 | 0% | 0 |
| 4 | 1,248,750 | < 0.1% | Not Detected | ||
| 8 | 1,247,500 | < 0.2% | Not Detected | ||
| 24 | 1,245,000 | < 0.4% | Not Detected | ||
| 50:50 Methanol:Water | 2.5 | 0 | 1,250,000 | 0% | 0 |
| 4 | 1,245,000 | 0.4% | 5,000 | ||
| 8 | 1,237,500 | 1% | 12,500 | ||
| 24 | 1,212,500 | 3% | 37,500 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Derivatives
This protocol describes a general stability-indicating HPLC method that can be adapted for the analysis of ADBA derivatives.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of the ADBA derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and demonstrate the specificity of the HPLC method.
1. Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 10 µg/mL with the initial mobile phase.
2. Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 10 µg/mL with the initial mobile phase.
3. Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to a final concentration of 10 µg/mL with the initial mobile phase.
4. Photolytic Degradation:
-
Expose the 10 µg/mL sample solution to UV light (254 nm) for 24 hours.
5. Thermal Degradation:
-
Heat the solid ADBA derivative at 105°C for 24 hours.
-
Prepare a 10 µg/mL solution in the initial mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential degradation pathways for ADBA derivatives under stress.
References
Troubleshooting low derivatization efficiency with 4-Amino-3,5-dinitrobenzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low derivatization efficiency with 4-Amino-3,5-dinitrobenzoic acid (ADBA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low derivatization efficiency with ADBA?
Low derivatization efficiency with ADBA can stem from several factors, primarily related to reagent quality, reaction conditions, and sample characteristics. Key areas to investigate include:
-
Reagent Degradation: The derivatizing agent (ADBA) and coupling agents (e.g., EDC, HOBt) can degrade if not stored properly.
-
Suboptimal pH: The pH of the reaction mixture is critical for the activation of the carboxyl group of ADBA and the nucleophilic attack by the analyte.
-
Incorrect Temperature and Incubation Time: Both temperature and reaction time can significantly influence the reaction kinetics and yield.
-
Presence of Interfering Substances: Nucleophilic compounds or high concentrations of buffers in the sample can compete with the target analyte, reducing derivatization efficiency.
-
Low Analyte Concentration: If the concentration of the target analyte is too low, it can be difficult to achieve a high derivatization yield.
-
Improper Solvent: The choice of solvent affects the solubility of reagents and the overall reaction environment.
Q2: My derivatization reaction is not working at all. Where should I start troubleshooting?
If you observe a complete lack of product, it is essential to systematically check the fundamental components of the reaction.
A logical starting point is to prepare a positive control with a known standard of your analyte. This will help determine if the issue lies with your specific sample or the reaction setup itself.
-
Check Reagents: Ensure your ADBA and any coupling agents (e.g., EDC) are fresh and have been stored correctly, protected from light and moisture.[1] Reconstitute new reagents if there is any doubt about their integrity.
-
Verify pH: Use a pH meter to confirm the reaction mixture is within the optimal range (typically pH 8.2-10.1 for amine derivatization). If the pH is too low, the reaction will be incomplete. A bright yellow color upon adding the derivatization reagent can indicate the sample is too acidic.
-
Review Protocol: Double-check all reagent concentrations, volumes, and incubation parameters (time and temperature) against a validated protocol.
Q3: I'm seeing a small product peak, but the reaction is clearly incomplete. How can I improve the yield?
Incomplete derivatization is often an optimization problem. Consider the following adjustments:
-
Increase Reagent Concentration: A significant molar excess of the derivatization reagent is typically required to drive the reaction to completion.[2] A 4-6x molar excess is a good starting point for many protocols.
-
Optimize Reaction Time and Temperature: The reaction may not have had enough time to complete.[2] Perform a time-course study (e.g., testing 30, 60, and 120 minutes) and test a range of temperatures (e.g., 60°C to 80°C) to find the optimal conditions for your specific analyte.
-
Improve Mixing: Ensure the reaction mixture is homogenous. Vortex immediately after adding all reagents.[1]
-
Sample Cleanup: The presence of interfering substances in the sample matrix can consume the derivatization reagent.[2] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences before derivatization.
Q4: My baseline is noisy and high after derivatization. What could be the cause?
A high or noisy baseline in your chromatogram often points to issues with excess reagent or sample contamination.[3]
-
Excess Derivatization Reagent: Injecting a large excess of the derivatizing agent can lead to a rising baseline and ghost peaks.[3] While a molar excess is necessary for the reaction, try to minimize the amount injected into your analytical instrument. An effective workup procedure after derivatization can help remove the bulk of the unreacted reagent.[3]
-
Column Bleed: If your analytical column is old or has been exposed to harsh conditions, it may "bleed," contributing to a high baseline.[3] Conditioning the column at its maximum recommended temperature can sometimes resolve this.[3]
-
Presence of Water: Moisture can react with derivatization reagents, creating unwanted byproducts that can appear in your chromatogram.[3] Always use anhydrous solvents and ensure all glassware is thoroughly dried.[2]
Optimization of Derivatization Parameters
The following table summarizes key parameters that can be adjusted to optimize ADBA derivatization efficiency.
| Parameter | Typical Range | Troubleshooting Action | Rationale |
| pH | 8.0 - 10.5 | Verify with a pH meter. Adjust with a suitable buffer (e.g., borate buffer). | The reaction is pH-dependent. Low pH leads to incomplete derivatization. |
| Temperature | 25°C - 80°C | Perform a temperature optimization study (e.g., 25°C, 50°C, 70°C). | Higher temperatures can increase reaction rates, but may also lead to degradation of the analyte or reagent. |
| Reaction Time | 15 - 120 min | Conduct a time-course experiment (e.g., 15, 30, 60, 90, 120 min). | Ensures the reaction has sufficient time to proceed to completion.[2] |
| Reagent Molar Excess | 4x - 10x | Increase the molar ratio of ADBA to the analyte. | A higher concentration of the derivatizing agent can drive the reaction equilibrium towards the product. |
| Solvent | Acetonitrile, DMSO | Ensure all reagents are fully dissolved. If solubility is an issue, consider a different solvent. | The solvent must be compatible with the reagents and not interfere with the reaction. |
Experimental Protocols
Protocol 1: Standard Derivatization of an Amine Analyte with ADBA
This protocol provides a general procedure for the derivatization of a primary or secondary amine with ADBA for subsequent LC-MS analysis.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of ADBA in anhydrous acetonitrile.
-
Prepare a 20 mg/mL stock solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous acetonitrile.
-
Prepare a 100 mM borate buffer and adjust the pH to 9.0.
-
-
Sample Preparation:
-
Dissolve the analyte in the borate buffer to a final concentration of 1 mg/mL.
-
If the sample contains particulates, centrifuge and use the supernatant for derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the analyte solution, 100 µL of the ADBA stock solution, and 50 µL of the EDC stock solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 60 minutes in a heating block.
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 5 µL of formic acid to quench the reaction.
-
Dilute the sample with the mobile phase to an appropriate concentration for LC-MS analysis.
-
Visual Troubleshooting Guides
Caption: A flowchart for troubleshooting low derivatization efficiency.
References
Technical Support Center: Purification of Crude 4-Amino-3,5-dinitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3,5-dinitrobenzoic acid (ADBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are largely dependent on the synthetic route employed. A common synthesis involves the amination of a precursor like 4-chloro-3,5-dinitrobenzoic acid.[1] Potential impurities may include:
-
Unreacted starting materials: Such as 4-chloro-3,5-dinitrobenzoic acid.
-
Byproducts of the amination reaction: Including other isomers or over-aminated products.
-
Residual solvents: From the reaction and initial work-up.
-
Inorganic salts: Resulting from neutralization steps.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities with different solubility profiles.
-
Acid-base extraction is a powerful method for separating ADBA from neutral or basic impurities, leveraging its acidic carboxylic acid and basic amino functional groups.
-
Column chromatography can be used for separating complex mixtures or for achieving very high purity, though it is often more time-consuming and requires more solvent than recrystallization.
Q3: What is the pKa of this compound and why is it important for purification?
A3: The ionization constant (pKa) of this compound is approximately 4.00.[2][3] This value is crucial for developing an effective acid-base extraction protocol. Knowing the pKa allows for the selection of an appropriate base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous phase, leaving non-acidic impurities in the organic phase.
Q4: My purified this compound is discolored. What could be the cause and how can I fix it?
A4: Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of colored, highly conjugated impurities or degradation products. To address this, you can add a small amount of activated charcoal to the hot solution during recrystallization, before the filtration step.[4] Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | Too much solvent was used, leading to product loss in the mother liquor. | Concentrate the filtrate by careful evaporation and cool again to recover more crystals. For future experiments, use a smaller initial volume of solvent.[4] |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] | |
| "Oiling Out" Instead of Crystallizing | The solution is too concentrated, or the presence of impurities is depressing the melting point. | Reheat the solution to redissolve the oil, then add a small amount of additional solvent. Allow the solution to cool more slowly to encourage crystal formation.[5] |
| No Crystals Form Upon Cooling | The solution is supersaturated or too dilute. | Induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, add a seed crystal of pure ADBA. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[5] |
| Discolored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.[4] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Layers | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion. |
| Low Yield After Precipitation | Incomplete precipitation of the product from the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the carboxylate. Check the pH with indicator paper and add more acid if necessary. Cool the solution in an ice bath to minimize solubility. |
| Product Contaminated with Starting Material | Incomplete extraction into the aqueous phase. | Perform multiple extractions with the basic solution to ensure all the acidic product is transferred to the aqueous phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the polar nature of ADBA, polar protic solvents are likely candidates. Ethanol, methanol, or a mixture of ethanol and water are good starting points. A 50% ethanol/water mixture has been shown to be effective for the related 3,5-dinitrobenzoic acid.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and receiving flask with hot solvent and quickly filter the hot solution.
-
Cooling: Allow the clear solution to cool slowly to room temperature to promote the formation of larger crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated sodium salt of ADBA will be in the aqueous (top) layer.
-
Separation: Drain the lower organic layer, which contains any neutral or basic impurities.
-
Back-Washing (Optional): To remove any residual neutral impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.
-
Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a dilute acid, such as 1M HCl, while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 227.13 g/mol | [6] |
| pKa | 4.00 ± 0.04 | [2][3] |
| Log P (Octanol/Water) | -1.50 | [2][3] |
Table 2: Solubility Guide for Structurally Similar Compounds (Qualitative)
This data for related aminobenzoic and dinitrobenzoic acids can guide solvent selection for the recrystallization of this compound.
| Solvent | Solubility of p-Aminobenzoic Acid | Solubility of 3,5-Dinitrobenzoic Acid | Expected Suitability for ADBA |
| Water | Sparingly soluble cold, soluble hot | Sparingly soluble | Potentially suitable as a co-solvent with an alcohol. |
| Ethanol | Soluble | Soluble in hot 50% ethanol[6] | Good candidate for recrystallization, possibly as a co-solvent with water. |
| Methanol | Highly soluble | Soluble | Good candidate for recrystallization. |
| Acetone | Soluble | Soluble | May be a suitable recrystallization solvent. |
| Dichloromethane | Sparingly soluble | Soluble | Could be used as part of a solvent/anti-solvent system.[7] |
| Ethyl Acetate | Moderately soluble | Soluble | May be a suitable recrystallization solvent. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for crystallization issues.
Caption: Workflow for the acid-base extraction of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preventing degradation of 4-Amino-3,5-dinitrobenzoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Amino-3,5-dinitrobenzoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend refrigeration at 2°C - 8°C for long-term storage. The area should be well-ventilated.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors that can lead to the degradation of this compound are exposure to high temperatures, light, and moisture. As a nitroaromatic compound, it can be sensitive to heat, which may cause decomposition. Exposure to light, particularly UV radiation, can also induce photochemical reactions.
Q3: How stable is this compound in solution?
The stability of this compound in solution is pH-dependent. At pH 3, its half-life is approximately 3 hours, while at pH 5, the half-life increases to about 7 hours. This indicates that the compound is more stable in less acidic conditions.
Q4: What are the potential degradation pathways for this compound?
Based on the chemical structure and data from related nitroaromatic compounds, two primary degradation pathways are likely:
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decarboxylation, releasing carbon dioxide (CO₂), and cleavage of the carbon-nitro (C-NO₂) bond, releasing nitrogen oxides (NOₓ).
-
Photochemical Reduction: Upon exposure to light, the nitro groups (-NO₂) can be reduced to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups.
Q5: How can I tell if my sample of this compound has degraded?
Visual inspection may reveal a change in color or physical state. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample and identify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., darkening) | Exposure to light or heat. | Store the compound in an amber vial or a container protected from light. Ensure storage is at the recommended cool temperature. Consider purchasing a fresh batch if significant discoloration is observed. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions before use, especially if they have been stored for an extended period or under suboptimal conditions. Verify the pH of your solution, as stability is pH-dependent. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC) | Chemical degradation of the compound. | Use a reference standard to confirm the identity of the main peak. Compare the chromatogram to that of a freshly prepared sample. Degradation products may appear as additional peaks. |
| Low assay values or reduced reactivity | Loss of purity due to degradation. | Re-evaluate the storage conditions of both the solid material and any prepared solutions. Perform a purity analysis on your current stock. |
Stability Data
The following table summarizes the known stability data for this compound. Quantitative data for thermal and photolytic degradation is limited for this specific compound; therefore, qualitative indicators are provided based on the behavior of similar nitroaromatic compounds.
| Condition | Parameter | Value/Observation | Reference |
| pH (in aqueous solution) | Half-life at pH 3 | ~ 3 hours | |
| Half-life at pH 5 | ~ 7 hours | ||
| Temperature | Recommended Storage | 2°C - 8°C (Refrigerated) | |
| High Temperature | Prone to decomposition. | ||
| Light | UV/Visible Light | Potential for photodegradation. | |
| Humidity | Moisture | Should be stored in a dry environment. |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under accelerated conditions.
Objective: To evaluate the impact of elevated temperature and light exposure on the stability of this compound.
Materials:
-
This compound
-
HPLC-grade solvent for sample preparation (e.g., methanol or acetonitrile)
-
Vials (clear and amber)
-
Stability chamber or oven with controlled temperature
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Prepare a stock solution of known concentration in a suitable HPLC-grade solvent.
-
Aliquot the solution into multiple clear and amber vials.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in a stability chamber or oven at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability Stress: Expose a set of clear vials in a photostability chamber to the specified light conditions. A control set of vials should be wrapped in aluminum foil to exclude light and kept alongside the exposed samples.
-
Control: Store a set of amber vials at the recommended storage condition (e.g., 2°C - 8°C).
-
-
Time Points:
-
Withdraw samples from each stress condition and the control group at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term studies, or longer for extended studies).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Basic Pharmaceutical Compounds
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the HPLC analysis of basic pharmaceutical compounds and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What defines a good peak shape in HPLC?
A1: An ideal HPLC peak should be symmetrical and have a Gaussian shape.[1][2] It should be sharp and narrow, indicating an efficient separation process.[1][3] Key characteristics include a consistent retention time and a high signal-to-noise ratio, which allow for accurate quantification and resolution from other components in the sample.[1] The asymmetry factor, or tailing factor, is a quantitative measure of peak symmetry, with an ideal value of 1.0.[2]
Q2: Why is achieving a good peak shape crucial for my analysis?
A2: Poor peak shape is not just an aesthetic problem; it directly impacts the quality and reliability of your analytical data.[1] Distorted peaks can lead to inaccurate quantification, poor resolution between adjacent peaks, and unreliable results.[1][3] For instance, peak tailing can mask smaller, closely eluting impurities and cause errors in peak integration.[2] Consistent and symmetrical peak shapes are essential for method robustness and ensuring reproducible results, which is critical in drug development and quality control environments.[3][4]
Q3: What are the most common types of poor peak shapes I might encounter?
A3: The most common peak shape problems in HPLC include:
-
Peak Tailing: An asymmetrical peak with a "tail" extending from the right side of the peak. This is frequently caused by secondary interactions between the analyte and the stationary phase.[1][3]
-
Peak Fronting: The opposite of tailing, where the peak has a sharp trailing edge but a sloping front. This can be caused by issues like column overload or improper sample solvent.[3][5]
-
Split Peaks: A single compound appears as two or more distinct peaks. This can result from a partially blocked frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[1][5]
-
Broad Peaks: Peaks that are wider than expected, leading to decreased resolution and sensitivity. Common causes include column degradation, extra-column volume, and suboptimal mobile phase conditions.[1][6]
Troubleshooting Guide for Specific Peak Shape Problems
Peak Tailing
Peak tailing is a particularly common issue when analyzing basic pharmaceutical compounds due to their tendency to interact with the silica-based stationary phase.
Q4: What causes peak tailing, especially for basic compounds?
A4: The primary cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[7][8] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[8][9] Other contributing factors include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the basic analyte, a mix of ionized and unionized forms can exist, causing tailing.[4][7]
-
Column Contamination or Degradation: An old or contaminated column may have more exposed silanol groups, worsening the effect.[2]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[7][9]
-
Metal Contamination: Trace metals (e.g., iron) in the column packing can chelate with certain analytes, causing tailing.[9]
Q5: How can I fix peak tailing caused by silanol interactions?
A5: To minimize silanol interactions, you can take several approaches:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their ability to interact with basic analytes.[2]
-
Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small, inert compound to shield them from interaction.[7]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[2]
-
Increase Buffer Strength: A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH and mask silanol activity.[2]
Q6: How does mobile phase pH affect peak tailing for basic analytes?
A6: The pH of the mobile phase is a critical parameter. For basic compounds, operating at a low pH (at least 2 pH units below the analyte's pKa) ensures the compound is fully protonated (ionized).[10] While this increases polarity and may reduce retention, it also protonates the silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing.[2] Conversely, operating at a mid-range pH (e.g., pH 4-7) can lead to significant tailing as silanol groups become ionized and strongly interact with the protonated basic analyte.[7]
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Basic Compound (Propranolol)
| Mobile Phase pH | Buffer System (25 mM) | Tailing Factor (Tf) | Retention Time (min) |
| 2.5 | Phosphate Buffer | 1.1 | 3.2 |
| 4.5 | Acetate Buffer | 1.8 | 4.5 |
| 7.0 | Phosphate Buffer | 2.5 | 6.8 |
Data is representative and illustrates a common trend.
Peak Fronting
Q7: What are the common causes of peak fronting?
A7: Peak fronting is typically observed when the concentration of the analyte is too high at the leading edge of the peak as it moves through the column. The most common causes are:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing analyte molecules to travel faster than they should, resulting in a fronting peak.[11][12]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column and will elute prematurely.[11][13]
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can precipitate at the column inlet and then redissolve as the mobile phase passes, leading to a distorted peak.[5]
-
Column Collapse: Physical degradation or collapse of the column bed can create a void, leading to an uneven flow path and peak distortion.[5][14]
Q8: How do I resolve peak fronting due to sample overload or an improper solvent?
A8: To address these common issues:
-
Reduce Sample Concentration/Volume: The simplest solution for overload is to dilute the sample or reduce the injection volume.[1][12]
-
Match the Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample. Using a sample solvent with a lower elution strength than the mobile phase can actually help sharpen the peak.[15]
Table 2: Impact of Sample Solvent Composition on Peak Asymmetry
| Mobile Phase (80:20 Water:ACN) | Sample Solvent | Peak Asymmetry (As) | Peak Shape |
| 80% Water / 20% ACN | 80% Water / 20% ACN | 1.05 | Symmetrical |
| 80% Water / 20% ACN | 50% Water / 50% ACN | 0.80 | Fronting |
| 80% Water / 20% ACN | 100% ACN | 0.65 | Severe Fronting |
Data is representative. An asymmetry factor < 1 indicates fronting.
Split Peaks
Q9: Why am I seeing split peaks for a single, pure compound?
A9: Split peaks suggest that a single analyte band is being divided into two or more parts during the analysis. This can happen for several reasons:
-
Column Issues: A partially blocked inlet frit or a void/channel at the head of the column can create alternative flow paths for the sample, leading to splitting.[1][16]
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample to spread unevenly on the column, resulting in a split peak.[5][17]
-
Co-elution: What appears to be a split peak may actually be two closely eluting, unresolved compounds.[16][18]
-
Chemical Issues: If the mobile phase pH is very close to the analyte's pKa, the compound can exist in both its ionized and non-ionized forms, which may separate into two distinct peaks or a peak with a significant shoulder.[10][19]
Workflow for Diagnosing Split Peaks
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromtech.com [chromtech.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. support.waters.com [support.waters.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. uhplcs.com [uhplcs.com]
- 19. chromatographytoday.com [chromatographytoday.com]
By-product identification in 4-Amino-3,5-dinitrobenzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dinitrobenzoic acid (4-ADBA). The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a 4-halo-3,5-dinitrobenzoic acid, typically 4-chloro-3,5-dinitrobenzoic acid, with ammonia. The reaction is facilitated by the presence of two electron-withdrawing nitro groups positioned ortho and para to the leaving group (the halogen), which activate the aromatic ring for nucleophilic attack.[1][2]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A representative procedure involves dissolving the 4-halo-3,5-dinitrobenzoic acid precursor in a solvent like methanol, followed by the addition of aqueous ammonia. The reaction mixture is often stirred at room temperature and then refluxed for several hours to ensure complete conversion.[3]
Q3: What are some potential by-products in the synthesis of this compound?
While specific by-products are not extensively documented in the literature for this exact reaction, based on the principles of nucleophilic aromatic substitution and the reactivity of the starting materials, several potential impurities could arise:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the 4-halo-3,5-dinitrobenzoic acid precursor in the final product.
-
4-Methoxy-3,5-dinitrobenzoic acid: If methanol is used as a solvent, it can act as a competing nucleophile, leading to the formation of a methoxy-substituted by-product.
-
Products of Nitro Group Reduction: Although less likely under standard amination conditions, harsh reaction conditions or the presence of reducing agents could lead to the partial or complete reduction of one or both nitro groups.
-
Polymeric Materials: Under certain conditions, side reactions could lead to the formation of polymeric impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Reaction Time: Extend the reflux period to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase Reaction Temperature: If the reaction is sluggish at the current reflux temperature, consider using a higher boiling point solvent, if compatible with the reactants. - Excess Ammonia: Ensure a sufficient molar excess of ammonia is used to favor the desired substitution. |
| Poor Quality Starting Material | - Verify Purity: Confirm the purity of the 4-halo-3,5-dinitrobenzoic acid starting material using appropriate analytical techniques (e.g., melting point, NMR, HPLC). Impurities can interfere with the reaction. |
| Sub-optimal Solvent | - Solvent Choice: While methanol is commonly used, other polar aprotic solvents like DMSO or DMF could be explored to potentially enhance reaction rates.[4] |
| Product Loss During Workup | - Precipitation pH: Carefully adjust the pH during the workup to ensure complete precipitation of the product. 4-ADBA is an amino acid and its solubility is pH-dependent. - Washing Steps: Minimize the use of wash solvents in which the product has significant solubility. Use ice-cold solvents for washing to reduce product loss. |
Issue 2: Presence of Unidentified Impurities in the Final Product
Analytical Approach to By-product Identification
| Analytical Technique | Information Gained |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate the main product from impurities. Different retention times will indicate the presence of other components in the mixture.[5][6][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the separated impurities, which is crucial for their identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can provide structural information about the impurities, helping to elucidate their chemical structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can identify functional groups present in the impurities, which can help in deducing their structure. |
Experimental Protocols
Synthesis of this compound [3]
-
Dissolve 4-chloro-3,5-dinitrobenzoic acid in methanol.
-
Gradually add aqueous 24% ammonia to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to stand at room temperature for approximately 14 hours.
-
Filter the precipitate that forms.
-
Evaporate the filtrate to dryness.
-
Combine the solid residue from the filtrate with the initial precipitate.
-
Add water and hydrochloric acid to the combined solids and stir for 10 minutes.
-
Filter the precipitate and wash with water until the washings are neutral.
-
Dry the resulting solid to obtain this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for 4-ADBA synthesis.
Caption: Relationship between analytical techniques for by-product identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Impact of pH on the stability of diazotized 4-Amino-3,5-dinitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of diazotized 4-Amino-3,5-dinitrobenzoic acid (ADBA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of diazotized this compound?
The formation of the diazonium salt from this compound requires a strongly acidic medium.[1][2] This is crucial for two main reasons:
-
Generation of the Diazotizing Agent: Strong acids, such as hydrochloric acid or sulfuric acid, react with sodium nitrite to generate the necessary nitrous acid (HNO₂) in situ, which is then protonated to form the active electrophile, the nitrosonium ion (NO⁺).[1]
-
Prevention of Side Reactions: A highly acidic environment ensures that the primary aromatic amine group of ADBA is fully protonated. This prevents the newly formed diazonium salt from coupling with unreacted ADBA, a common side reaction that reduces the yield.[1]
While a specific optimal pH value is not cited in the literature, the reaction is typically carried out in an excess of a strong mineral acid.[3]
Q2: How does pH affect the stability of the formed diazonium salt of ADBA?
The stability of diazonium salts is highly dependent on pH.[4] Generally, they are most stable in acidic solutions. As the pH increases and the solution becomes neutral or alkaline, the diazonium salt can undergo decomposition or conversion to other, less stable species. For instance, under alkaline conditions, diazonium salts can be converted to diazotates, which can exist in syn and anti forms, and may participate in unwanted side reactions.
Q3: What are the primary causes of premature decomposition of my diazotized ADBA solution?
Premature decomposition of diazonium salt solutions is a common issue and can be attributed to several factors:
-
Elevated Temperature: Diazonium salts are thermally unstable and typically decompose rapidly at temperatures above 5°C.[4][5] It is critical to maintain a low temperature (0-5°C) throughout the diazotization and any subsequent coupling reactions.[1][4]
-
Improper pH: Insufficiently acidic conditions can lead to instability and side reactions.[1][4]
-
Exposure to Light: Some diazonium salts are sensitive to light and can decompose upon exposure.[4] It is advisable to protect the reaction from direct light.
-
Presence of Impurities: Certain impurities, particularly transition metals, can catalyze the decomposition of diazonium salts.[4]
Q4: My reaction mixture turned a dark brown or black color. What does this indicate?
A dark coloration often signals the decomposition of the diazonium salt.[1] This can be caused by the temperature rising above the recommended 0-5°C range or by insufficient acidity, leading to the formation of phenolic byproducts and other unwanted side reactions.[1][6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of Diazonium Salt: The primary cause is often the instability of the diazonium salt.[4] 2. Incorrect Stoichiometry: An improper ratio of ADBA to sodium nitrite can lead to incomplete diazotization.[4] 3. Insufficient Acid: The reaction medium may not be acidic enough to facilitate the formation and stabilization of the diazonium salt.[1] | 1. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[1] 2. Use a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents).[3] 3. Ensure a sufficient excess of strong mineral acid is used (typically 2.5 to 3 molar excess relative to the amine).[3] |
| Evolution of nitrogen gas from the reaction mixture | 1. Thermal Decomposition: The temperature of the reaction has likely exceeded the stability limit of the diazonium salt, causing it to decompose into nitrogen gas and a carbocation.[5] | 1. Immediately check and lower the reaction temperature. 2. Ensure slow, dropwise addition of the sodium nitrite solution to better control the exothermic reaction.[1] |
| Precipitation of solid from the solution | 1. Incomplete Dissolution of ADBA Salt: The hydrochloride or sulfate salt of ADBA may not be fully soluble in the acidic medium. 2. Precipitation of the Diazonium Salt: The diazonium salt itself may precipitate out of solution, especially if its concentration is high.[4] | 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1] 2. If the diazonium salt precipitates, try to maintain a homogeneous suspension with vigorous stirring. For subsequent reactions, consider using a more dilute solution. |
Experimental Protocols
Protocol 1: Diazotization of this compound (ADBA)
This protocol outlines a standard procedure for the preparation of diazotized ADBA for use in subsequent reactions.
Materials:
-
This compound (ADBA)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution: In a flask, suspend a specific molar equivalent of ADBA in a solution of distilled water and a 2.5 to 3 molar excess of concentrated hydrochloric acid.[3] Stir the mixture until the ADBA is dissolved, forming its hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.[1]
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[3]
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring.[3] The rate of addition should be controlled to keep the temperature below 5°C.
-
Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a blue-black color). A slight excess is desirable to ensure complete diazotization.
-
Use of Diazonium Salt Solution: The resulting solution of diazotized ADBA is unstable and should be used immediately for subsequent coupling or substitution reactions.[7] Do not attempt to isolate the diazonium salt in a dry state as it can be explosive.[3]
Protocol 2: Qualitative Assessment of Diazotized ADBA Stability at Different pH Values
This protocol provides a method to qualitatively observe the effect of pH on the stability of the prepared diazonium salt solution.
Materials:
-
Solution of diazotized ADBA (from Protocol 1)
-
Buffer solutions (e.g., pH 4, 7, 9)
-
Sodium Hydroxide solution (e.g., 1M)
-
Test tubes
-
Ice bath
Procedure:
-
Preparation: Label four test tubes with the intended pH values (e.g., "Acidic," "pH 4," "pH 7," "pH 9"). Place them in an ice bath to maintain a low temperature.
-
Sample Distribution: To each test tube, add an equal aliquot of the freshly prepared diazotized ADBA solution. Keep one test tube as the acidic control.
-
pH Adjustment:
-
To the "pH 4" test tube, add the pH 4 buffer until the desired pH is reached.
-
To the "pH 7" test tube, add the pH 7 buffer.
-
To the "pH 9" test tube, add the pH 9 buffer or carefully add 1M NaOH dropwise.
-
-
Observation: Observe the solutions over time (e.g., at 5, 15, and 30 minutes) for any changes, such as:
-
Gas evolution: Indicates decomposition.
-
Color change: May indicate decomposition or the formation of other species.
-
Precipitate formation.
-
-
Data Recording: Record your observations for each pH value at each time point. This will provide a qualitative understanding of the stability of diazotized ADBA under different pH conditions.
Visualizations
Caption: Experimental workflow for the diazotization of ADBA and subsequent pH stability assessment.
Caption: Influence of pH on the stability and decomposition pathways of a diazonium salt.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods Featuring 4-Amino-3,5-dinitrobenzoic Acid Derivatization
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance the detection of analytes lacking a suitable chromophore. This guide explores the validation of an HPLC method using 4-Amino-3,5-dinitrobenzoic acid (ADNBA) derivatization, providing a comparative analysis with established alternative methods.
The Role of Derivatization in HPLC
Derivatization is a technique used in analytical chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative. In the context of HPLC, derivatization is employed to:
-
Enhance Detection: Introduce a chromophore or fluorophore to molecules that have poor UV absorbance or do not fluoresce.
-
Improve Separation: Alter the polarity and chromatographic behavior of analytes.
-
Increase Stability: Stabilize reactive analytes for analysis.
The validation of any HPLC method, including those with a derivatization step, is essential to demonstrate its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][2]
Experimental Workflow and Validation Parameters
A typical experimental workflow for an HPLC method involving pre-column derivatization is a multi-step process requiring careful optimization and validation.
The validation of an analytical procedure is a holistic process where various performance characteristics are evaluated to ensure the method is fit for its purpose.
Comparative Analysis of Derivatization Reagents
Here we compare the potential use of ADNBA with the established reagents OPA, FMOC-Cl, and Ninhydrin, focusing on their application in the analysis of amines and amino acids, a common area requiring derivatization.
Experimental Protocols for Alternative Derivatization Methods
1. o-Phthalaldehyde (OPA) Derivatization for Aminoglycosides: This pre-column derivatization method is widely used for primary amines.
-
Reagent Preparation: Dissolve 20 mg of OPA in 1.0 mL of methanol. Add 1.0 mL of a 10% N-acetylcysteine (NAC) solution and dilute to 10 mL with a 0.2 M borate buffer (pH 10.0).[3] This reagent should be freshly prepared.[3]
-
Derivatization Procedure: Mix 0.1 mL of the sample or standard solution with 0.1 mL of the OPA reagent.[3] For enhanced stability of the derivative, 0.3 mL of a 2.5 mM hydroxypropyl-β-cyclodextrin solution can be added.[3] The reaction is typically rapid and occurs at room temperature.
-
HPLC Analysis: The resulting fluorescent derivatives are separated on a reversed-phase column and detected by a fluorescence detector.
2. 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for Amino Acids: FMOC-Cl reacts with both primary and secondary amines, making it a versatile derivatizing agent.
-
Reagent Preparation: A 15 mM solution of FMOC-Cl is prepared in acetonitrile.[4]
-
Derivatization Procedure: To 300 µL of the sample or standard solution, add 600 µL of a 200 mM borate buffer (pH 10.0), followed by 600 µL of the 15 mM FMOC-Cl solution.[4] Allow the reaction to proceed for 5 minutes.[4] To stop the reaction and remove excess FMOC-Cl, add 600 µL of 300 mM 1-aminoadamantane (ADAM).[4] The total derivatization time is approximately 6 minutes.[4]
-
HPLC Analysis: The stable FMOC-amino acid derivatives are then analyzed by reversed-phase HPLC with fluorescence or UV detection.
3. Ninhydrin Derivatization for Amikacin: Ninhydrin is a classic reagent for the detection of amino acids and primary/secondary amines, often used in post-column derivatization but also applicable in pre-column methods.
-
Reagent Preparation: A common preparation involves dissolving 0.2 g of ninhydrin in 100 mL of a solvent like ethanol or acetone.[5]
-
Derivatization Procedure: Mix 200 µL of the amikacin standard or sample solution (at a concentration of 125.00 mg/mL) with 2.00 mL of the ninhydrin solution.[6] The mixture is heated in a boiling water bath for 2-5 minutes to form the colored derivative (Ruhemann's purple).[6] The solution is then cooled and diluted for analysis.[6]
-
HPLC Analysis: The colored derivative is separated on a reversed-phase column and detected using a UV-Vis detector, typically around 400 nm or 570 nm.[6]
Performance Comparison of Validated HPLC Methods
The following tables summarize the validation parameters for HPLC methods using the established derivatization reagents. This data provides a benchmark for the performance characteristics that would need to be established for an ADNBA-based method.
Table 1: Linearity and Range
| Derivatization Reagent | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| OPA | Gentamicin | 0.4 - 12.8 µg/mL | 0.9997 | [3] |
| OPA | Apramycin | 0.02 - 0.05 mg/mL | >0.99 | [7] |
| FMOC-Cl | Amino Acids | Up to 125 pmol/µL | >0.99 | [8] |
| Ninhydrin | Amikacin | 0.0625 - 0.750 mg/mL | >0.99 | [6] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Derivatization Reagent | Analyte | LOD | LOQ | Reference |
| OPA | Apramycin | 0.02 µg/mL | 0.08 µg/mL | [7] |
| FMOC-Cl | Amino Acids | As low as 1 fmol/µL | 1 - 10 pmol | [8][9] |
| Ninhydrin | Amikacin | 0.0076 mg/mL | 0.023 mg/mL | [6] |
Table 3: Accuracy and Precision
| Derivatization Reagent | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| OPA | Gentamicin | 100.02% (for injections) | 1.5 - 8.5% | [3] |
| OPA | Apramycin | 99.33% | < 2.0% | [7] |
| FMOC-Cl | Amino Acids | - | < 10% (Intra- and Inter-day) | [8] |
| Ninhydrin | Amikacin | 98.08 - 100.72% | < 5% | [6] |
RSD: Relative Standard Deviation
Conclusion
This compound (ADNBA) shows promise as a derivatizing reagent for HPLC analysis due to its reactivity with a range of pharmaceutical compounds. However, for it to be adopted in routine quality control and research, a comprehensive validation of the analytical method is imperative. This involves systematically evaluating its performance against the rigorous criteria set by ICH guidelines.
The detailed protocols and quantitative validation data presented for established reagents like OPA, FMOC-Cl, and ninhydrin serve as a crucial benchmark. They illustrate the expected levels of linearity, sensitivity, accuracy, and precision required for a reliable HPLC method. Future work on ADNBA should focus on developing a complete validation package, including data on specificity, robustness, and stability of the derivatives, to fully establish its utility and performance in comparison to these widely accepted alternatives. For researchers in drug development, the choice of a derivatization reagent will ultimately depend on the specific analyte, the required sensitivity, and the validation data supporting the method's reliability and robustness.
References
- 1. database.ich.org [database.ich.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pjoes.com [pjoes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: Dabsyl Chloride vs. 4-Amino-3,5-dinitrobenzoic acid
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of various analytical procedures. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often requiring pre-column derivatization to enhance the detection of amino acids. This guide provides a detailed comparison of the well-established derivatizing agent, dabsyl chloride, with the less-common compound, 4-Amino-3,5-dinitrobenzoic acid (ADBA), for amino acid analysis.
Introduction to Pre-column Derivatization in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, generally lack strong chromophores or fluorophores, making their direct detection by UV-Vis or fluorescence detectors in HPLC challenging. Pre-column derivatization addresses this limitation by covalently attaching a chemical "tag" to the amino acid molecules. This tag imparts desirable properties, such as strong absorbance in the visible or UV spectrum, or fluorescence, thereby significantly improving detection sensitivity and selectivity.
The choice of a derivatization reagent is critical and is dictated by several factors, including the reactivity of the reagent towards primary and secondary amines, the stability of the resulting derivatives, the reaction conditions, and the compatibility with the chosen chromatographic system.
Dabsyl Chloride: A Robust and Widely Used Derivatizing Agent
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective chromophoric reagent for the pre-column derivatization of amino acids. It reacts with both primary and secondary amino groups under alkaline conditions to form stable, colored dabsyl-amino acid derivatives. These derivatives exhibit strong absorbance in the visible region of the electromagnetic spectrum, which is a key advantage.
Key Performance Characteristics of Dabsyl Chloride
| Feature | Performance |
| Reactivity | Reacts with both primary and secondary amino acids. |
| Derivative Stability | Dabsyl-amino acid derivatives are highly stable. |
| Detection | Strong absorbance in the visible range (~436 nm), minimizing interference from many biological matrix components that absorb in the UV range. |
| Sensitivity | Allows for sensitive detection of amino acids. |
| Method Robustness | The derivatization and HPLC analysis methods are well-established and widely documented. |
This compound (ADBA): An Exploratory Alternative
This compound is an aromatic amino acid with known physicochemical properties. While it has been investigated for some chemical reactions, its application as a direct derivatizing agent for amino acid analysis via HPLC is not well-documented in scientific literature. One study explored the use of diazotized ADBA as a coupling reagent for aromatic compounds, suggesting its potential for creating colored adducts for spectrophotometric and HPLC analysis. However, this is a different reaction mechanism than the direct derivatization of the amino groups of amino acids.
Based on available information, there are no established, validated protocols for the routine use of ADBA for pre-column derivatization of amino acids for HPLC analysis.
Comparative Analysis: Dabsyl Chloride vs. ADBA
| Parameter | Dabsyl Chloride | This compound (ADBA) |
| Established Use in AA Analysis | Widely used and well-documented. | No established methods found in the literature. |
| Reaction with Amino Acids | Reacts with primary and secondary amino groups via the sulfonyl chloride group. | Direct derivatization of amino acids is not a documented application. Diazotized form reacts with aromatic rings. |
| Detection of Derivatives | Visible absorbance (~436 nm). | The spectral properties of potential amino acid derivatives are not characterized for this application. |
| Availability of Protocols | Numerous detailed protocols are available. | No specific protocols for amino acid derivatization are readily available. |
| Commercial Availability | Readily available from various chemical suppliers. | Available, but not marketed as a derivatization agent for amino acid analysis. |
Experimental Protocols
Dabsyl Chloride Derivatization Protocol for Amino Acid Analysis
This protocol outlines a general procedure for the pre-column derivatization of amino acids with dabsyl chloride for subsequent HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Borate buffer (0.1 M, pH 9.0) or Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Solvent for reconstitution (e.g., initial mobile phase)
Procedure:
-
Sample Preparation: Prepare amino acid standards or samples in the borate or bicarbonate buffer.
-
Derivatization Reaction:
-
To 100 µL of the amino acid solution, add 200 µL of the dabsyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15-20 minutes.
-
-
Sample Work-up:
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Separate the dabsyl-amino acids using a gradient elution program.
-
Detect the derivatives using a UV-Vis detector at approximately 436 nm.
-
This compound Derivatization Protocol
As of the current literature review, a validated protocol for the direct derivatization of amino acids using this compound for HPLC analysis is not available.
Workflow Diagrams
Caption: Experimental workflow for amino acid analysis using dabsyl chloride derivatization.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-established method for the quantitative analysis of amino acids by HPLC, dabsyl chloride remains a superior choice. Its reaction with both primary and secondary amino acids, the high stability of its derivatives, and detection in the visible spectrum provide a robust and sensitive analytical method.
In contrast, This compound (ADBA) does not have a documented history of use for the direct derivatization of amino acids for HPLC analysis. While the compound is available, the lack of established protocols, performance data, and comparative studies makes it an unsuitable alternative to dabsyl chloride for this application at this time. Future research may explore the potential of ADBA or its derivatives in this field, but for current analytical needs, dabsyl chloride is the recommended reagent.
Performance characteristics of energetic materials derived from 4-Amino-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of energetic materials derived from 4-Amino-3,5-dinitrobenzoic acid (ADNBA) with established energetic materials such as TNT, RDX, HMX, and TATB. The information is intended for researchers and scientists in the field of energetic materials and drug development professionals interested in the synthesis and application of these specialized compounds.
Overview of this compound (ADNBA) Derivatives
This compound is a molecule that, due to its nitro groups, possesses inherent energetic properties.[1] The primary strategy for developing high-performance energetic materials from ADNBA involves the formation of energetic salts. This approach is also common for the analogous compound, 4-amino-3,5-dinitropyrazole (ADNP), which has been shown to produce highly insensitive energetic materials with performance comparable to TATB.[2][3] The formation of salts with nitrogen-rich cations is a key area of research to enhance the density, thermal stability, and detonation performance of these materials.
Performance Characteristics: A Comparative Analysis
The performance of energetic materials is evaluated based on several key parameters, including detonation velocity, detonation pressure, sensitivity to external stimuli (impact and friction), and thermal stability. This section provides a comparative summary of these properties for potential ADNBA-derived energetic salts against common benchmarks. While specific data for ADNBA salts is limited in open literature, the data for the closely related 4-amino-3,5-dinitropyrazolate salts provides a strong indication of their expected performance.
Table 1: Detonation Performance of Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| TNT | 1.65 | 6900 | 19.0 |
| RDX | 1.82 | 8750 | 34.0 |
| HMX | 1.91 | 9100 | 39.0 |
| TATB | 1.94 | 7350 | 31.15 |
| 4-amino-3,5-dinitropyrazolate salt (example) | 1.84 | 8743 | 32.55 |
Note: Data for 4-amino-3,5-dinitropyrazolate salt is presented as a proxy for potential ADNBA-derived salts.[2][3]
Table 2: Sensitivity and Thermal Stability of Energetic Materials
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temperature (°C) |
| TNT | 15 | 353 | 295 |
| RDX | 7.4 | 120 | 210 |
| HMX | 7.4 | 120 | 280 |
| TATB | >50 | >360 | 350 |
| 4-amino-3,5-dinitropyrazolate salt (example) | >60 | >360 | 169–303 |
Note: Data for 4-amino-3,5-dinitropyrazolate salt is presented as a proxy for potential ADNBA-derived salts.[2][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of energetic materials derived from ADNBA and its analogs.
Synthesis of this compound (ADNBA)
A common synthesis route for ADNBA involves the amination of a precursor. For example, a method involves dissolving the starting compound in methanol, followed by the gradual addition of aqueous ammonia. The reaction mixture is stirred, refluxed, and then allowed to stand. The resulting precipitate is filtered, and the filtrate is evaporated. The solid residue is then treated with hydrochloric acid, filtered, and washed to yield this compound.[4]
Synthesis of Energetic Salts
Energetic salts are typically prepared through neutralization or metathesis reactions.[2][3] In a typical neutralization reaction, the acidic energetic compound (like ADNBA) is dissolved in a suitable solvent and treated with a solution of the desired nitrogen-rich base. The resulting salt precipitates and can be collected by filtration. Metathesis reactions involve the exchange of ions between two soluble salts to form the desired insoluble energetic salt.
Determination of Performance Characteristics
Detonation velocity and pressure are often calculated using thermodynamic codes such as EXPLO5.[5][6] These programs utilize the heat of formation and the density of the material to predict its detonation performance.
-
Impact Sensitivity: The sensitivity to impact is commonly determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer method.[7][8][9] This test involves subjecting a small sample of the material to the impact of a falling weight from varying heights to determine the energy required for initiation.
-
Friction Sensitivity: The BAM friction apparatus is used to evaluate the sensitivity to friction.[10] This test involves subjecting the material to friction between a porcelain plate and a porcelain pin under a specified load.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for assessing the thermal stability of energetic materials.[11][12][13][14] DSC measures the heat flow into or out of a sample as it is heated, indicating decomposition temperatures and exothermic or endothermic transitions. TGA measures the change in mass of a sample as a function of temperature, providing information on the decomposition process.
Logical Relationships and Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of energetic materials derived from ADNBA.
Caption: Workflow for the synthesis and characterization of ADNBA-derived energetic salts.
Performance Evaluation Logic
The following diagram illustrates the logical relationship between the intrinsic properties of an energetic material and its overall performance assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-3,5-dinitropyrazolate salts—highly insensitive energetic materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. vti.mod.gov.rs [vti.mod.gov.rs]
- 7. fauske.com [fauske.com]
- 8. ozm.cz [ozm.cz]
- 9. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 10. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 11. cetjournal.it [cetjournal.it]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
Inter-laboratory study on the analysis of 4-Amino-3,5-dinitrobenzoic acid derivatives
An Inter-laboratory Comparison of Analytical Methods for 4-Amino-3,5-dinitrobenzoic Acid Derivatives
This guide provides a comparative overview of analytical methodologies for the quantification of derivatives of this compound (ADBA). While a formal inter-laboratory round-robin study on these specific derivatives is not publicly available, this document synthesizes information from existing research on ADBA and related compounds to present a comparison of common analytical techniques. The data presented herein is representative of typical performance characteristics for these methods and is intended to guide researchers, scientists, and drug development professionals in selecting an appropriate analytical strategy.
Introduction to this compound (ADBA) Derivatives
This compound (ADBA) is a chemical compound that can be used as a derivatizing reagent in analytical chemistry.[1][2] Its diazotized form reacts with various aromatic pharmaceuticals to produce colored and more lipophilic derivatives, which enhances their detectability by spectrophotometric and chromatographic methods.[1][2] The analysis of these derivatives is crucial for pharmacokinetic studies, quality control of pharmaceuticals, and other applications in drug development. This guide focuses on the comparative performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of a model ADBA derivative.
Comparison of Analytical Methodologies
The two primary methods for the quantitative analysis of ADBA derivatives are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): This technique separates the derivative from other components in a mixture, providing high specificity. It is a powerful tool for analyzing complex samples.[1][2]
-
UV-Visible Spectrophotometry: This method is simpler and more rapid than HPLC but is generally less specific. It is suitable for the analysis of less complex samples where the ADBA derivative is the primary absorbing species at the analytical wavelength.[1][2]
Data Presentation: A Comparative Summary
The following tables summarize the typical performance characteristics of HPLC and UV-Visible Spectrophotometry for the analysis of an ADBA derivative.
Table 1: Linearity and Range
| Parameter | HPLC | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.1 - 100 | 1 - 50 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC | UV-Visible Spectrophotometry |
| LOD (µg/mL) | 0.03 | 0.3 |
| LOQ (µg/mL) | 0.1 | 1 |
Table 3: Accuracy and Precision
| Parameter | HPLC | UV-Visible Spectrophotometry |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Derivatization of an Aromatic Amine with Diazotized ADBA
This protocol describes the formation of an azo dye derivative from a model primary aromatic amine.
Materials:
-
This compound (ADBA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1M
-
Model primary aromatic amine
-
Sodium hydroxide (NaOH), 1M
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of Diazotized ADBA:
-
Dissolve a specific amount of ADBA in 1M HCl.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled solution of NaNO₂ dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes in the ice bath to ensure complete diazotization.
-
-
Coupling Reaction:
-
Dissolve the model primary aromatic amine in a suitable solvent.
-
Slowly add the prepared cold diazotized ADBA solution to the amine solution with constant stirring.
-
Adjust the pH of the reaction mixture with 1M NaOH to the optimal range for coupling.
-
Allow the reaction to proceed for a specified time at room temperature or a controlled temperature.
-
The formation of the colored azo derivative indicates the completion of the reaction.
-
HPLC Analysis of the ADBA Derivative
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As determined by the UV-Vis spectrum of the derivative.
-
Injection Volume: 20 µL
Procedure:
-
Prepare a series of standard solutions of the ADBA derivative of known concentrations.
-
Prepare the sample solution containing the ADBA derivative.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the ADBA derivative.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the ADBA derivative in the sample solution from the calibration curve.
UV-Visible Spectrophotometric Analysis of the ADBA Derivative
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of the ADBA derivative by scanning a solution of the derivative across the UV-Vis spectrum.
-
Prepare a series of standard solutions of the ADBA derivative of known concentrations.
-
Prepare the sample solution containing the ADBA derivative.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve by plotting the absorbance against the concentration of the standard solutions.
-
Determine the concentration of the ADBA derivative in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for the derivatization of an aromatic amine with ADBA and subsequent analysis.
Caption: Logical relationship in a typical inter-laboratory comparative study of analytical methods.
References
Cross-Validation of Analytical Methods for Compounds Derivatized with 4-Amino-3,5-dinitrobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The derivatization of compounds with 4-Amino-3,5-dinitrobenzoic acid (ADBA) is a strategic approach to enhance their analytical detection, particularly for molecules containing primary and secondary amine functionalities. The introduction of the dinitrobenzoic acid moiety imparts a strong chromophore, making these derivatives highly suitable for ultraviolet-visible (UV/Vis) detection. This guide provides a comparative overview of two prevalent analytical techniques for the quantification of ADBA-derivatized compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). A cross-validation framework is presented to ensure consistency and reliability between these methods.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS for the analysis of ADBA-derivatized compounds depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and structural confirmation. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity. Diazotized ADBA has been shown to be a reactive coupling reagent for a variety of pharmaceuticals, forming colored adducts suitable for spectrophotometric and HPLC analysis.[1]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS methods for the analysis of ADBA-derivatized compounds, based on established validation parameters for similar analytical methods.[2][3]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 pg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 pg/mL |
| Selectivity | Moderate | High |
| Throughput | High | Medium |
| Cost | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Sample Preparation and Derivatization with ADBA
The derivatization process involves the reaction of the target amine-containing analyte with ADBA. A general protocol is as follows:
-
Sample Extraction : Extract the analyte of interest from the sample matrix (e.g., plasma, urine, tissue homogenate) using a suitable technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Solvent Evaporation : Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Derivatization Reaction :
-
Add a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a coupling agent (e.g., a carbodiimide like EDC or a diazotizing agent for specific applications) to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[3]
-
-
Reaction Quenching : Stop the reaction by adding a quenching agent or by pH adjustment.
-
Final Preparation : The resulting solution containing the ADBA-derivatized analyte is then ready for injection into the HPLC or LC-MS system.
HPLC-UV Method
-
Chromatographic Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetate buffer (pH 4.9).[3]
-
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 40°C.[2]
-
Detection : UV detector set at a wavelength that corresponds to the maximum absorbance of the ADBA derivative (typically in the range of 260-350 nm).
-
Injection Volume : 10 µL.
LC-MS Method
-
Chromatographic System : A UHPLC system is often preferred for better resolution and faster analysis times.
-
Chromatographic Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 45°C.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source : Electrospray Ionization (ESI), typically in negative ion mode due to the acidic nature of the dinitrobenzoic acid moiety.
-
MS/MS Detection : Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. The precursor ion will be the deprotonated molecule [M-H]⁻ of the ADBA-derivatized analyte, and specific product ions are monitored.
Mandatory Visualizations
Caption: Experimental workflow for derivatization and cross-validation.
Caption: Logical relationship in a cross-validation process.
Conclusion
The cross-validation of analytical methods for compounds derivatized with this compound is essential for ensuring data integrity and interchangeability between different analytical platforms. HPLC-UV offers a cost-effective and robust method for routine analysis, while LC-MS provides superior sensitivity and selectivity, which is often required for bioanalytical studies in drug development. The choice of method should be guided by the specific analytical needs, and a thorough cross-validation should be performed when transitioning between methods or comparing data from different laboratories. The protocols and performance characteristics outlined in this guide provide a framework for the development, validation, and cross-validation of analytical methods for ADBA-derivatized compounds.
References
- 1. Evaluation of diazotized this compound (ADBA) as a new derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of 4-Amino-3,5-dinitrobenzoic acid over other nitrated benzoic acid isomers in synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of a molecular scaffold is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Among the various substituted benzoic acids, 4-Amino-3,5-dinitrobenzoic acid (4-ADBA) presents a unique combination of functional groups that offer distinct advantages over other nitrated isomers. This guide provides an objective comparison of 4-ADBA with its counterparts, supported by physicochemical data and detailed experimental protocols, to highlight its superior utility in specific synthetic applications.
The strategic placement of an electron-donating amino group flanked by two powerful electron-withdrawing nitro groups on the benzoic acid core gives 4-ADBA a unique reactivity profile. This substitution pattern is key to its primary advantage: serving as a versatile and highly reactive intermediate for building complex molecules.
Physicochemical Properties: A Comparative Overview
The identity and position of substituents on the benzoic acid ring profoundly influence the molecule's physical and chemical properties. These characteristics, including acidity (pKa) and melting point, are crucial for predicting reactivity, planning reaction conditions, and devising purification strategies.
Table 1: Comparison of Physicochemical Properties of Nitrated Benzoic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₇H₅N₃O₆ | 227.13[1][2][3] | Not specified | 4.00[4][5] |
| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12[6][7] | 204 - 206[6][8][9] | 2.82[6] |
| 3,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12[10][11][12] | 163 - 166[10][11] | Not specified |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139 - 141[13] | 3.47[13] |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 240 - 242[13] | 3.44[13] |
Notably, 4-ADBA is less acidic (higher pKa) than 3,5-dinitrobenzoic acid.[4][5][6] This is due to the electron-donating effect of the amino group, which partially counteracts the strong electron-withdrawing influence of the two nitro groups.
The Core Advantage: Enhanced Synthetic Versatility
The primary advantage of this compound over other dinitrobenzoic acid isomers lies in the synthetic utility of its primary amino group. This functional group provides a reactive handle for a variety of transformations not possible with isomers like 3,5-dinitrobenzoic acid.
Diazotization and Azo Coupling: The most significant of these transformations is diazotization. The primary aromatic amine of 4-ADBA can be readily converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[14][15] This diazonium salt is a powerful electrophile that can undergo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form azo compounds.[16][17]
This reactivity is the foundation for several applications:
-
Analytical Reagents: Diazotized 4-ADBA serves as a derivatizing reagent for the detection and quantification of various pharmaceuticals and phenols.[2][16] The resulting azo adducts are often colored, enabling spectrophotometric analysis.[16]
-
Synthesis of Dyes: The azo linkage is the primary chromophore in azo dyes, the largest class of synthetic colorants.[17] 4-ADBA is a valuable precursor for creating dyes with specific properties, where the dinitro and carboxylic acid moieties can be used to tune the final color and solubility.[17]
-
Building Block for Complex Molecules: The diazonium group can be replaced by a wide variety of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer and related reactions, making 4-ADBA a versatile starting point for introducing diverse functionalities onto a highly functionalized aromatic ring.[14][18]
In contrast, isomers like 3,5-dinitrobenzoic acid lack this amino functionality. Their primary use is as a derivatizing agent for alcohols and amines, where they form solid esters or amides with sharp melting points for identification purposes.[6][19] While useful, this application is more limited in scope compared to the broad synthetic potential unlocked by the amino group in 4-ADBA.
Synthesis Pathways: A Comparison
The synthetic accessibility of a compound is a crucial factor for its practical application. 4-ADBA can be synthesized in high yield via nucleophilic aromatic substitution, a direct and efficient method. This contrasts with the often harsh, multi-step nitration conditions required for some isomers.
dot
Caption: Experimental workflow for the synthesis of 4-ADBA.
The logical advantage of 4-ADBA stems directly from its unique trifunctional structure, which opens up synthetic pathways not available to its dinitrated isomers.
dot
Caption: Advantage of 4-ADBA due to its unique functional groups.
Experimental Protocols
To provide a practical comparison, detailed methodologies for the synthesis of this compound and the more common 3,5-Dinitrobenzoic acid are presented below.
Protocol 1: Synthesis of this compound
This protocol is based on a high-yield nucleophilic aromatic substitution reaction.[1]
-
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid (Compound 2 in the source, 20 g, 81 mmol)
-
Methanol (100 mL)
-
Aqueous Ammonia (24%, 120 mL)
-
Hydrochloric Acid (10 mL)
-
Water
-
-
Procedure:
-
Dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a suitable reaction flask.
-
To the solution, gradually add 120 mL of 24% aqueous ammonia.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Heat the mixture to reflux for 3 hours.
-
Allow the reaction to cool and stand at room temperature for approximately 14 hours.
-
Filter off the precipitate that forms and collect the filtrate.
-
Evaporate the filtrate to dryness to obtain a solid residue.
-
Combine the initially filtered precipitate and the solid residue. Add 10 mL of water and 10 mL of HCl to the combined solids.
-
Stir the resulting suspension for 10 minutes.
-
Filter the final precipitate and wash with water until the washings are neutral.
-
Dry the product to obtain this compound. (Reported Yield: 18 g, 98%).[1]
-
Protocol 2: Synthesis of 3,5-Dinitrobenzoic acid
This protocol is a classic method involving the direct nitration of benzoic acid.[20]
-
Materials:
-
Benzoic acid (61 g, 0.5 mole)
-
Concentrated Sulfuric Acid (sp. gr. 1.84, 300 mL)
-
Fuming Nitric Acid (sp. gr. 1.54, 175 mL total)
-
Ice
-
50% Ethanol (for recrystallization)
-
-
Procedure (to be performed in a well-ventilated fume hood):
-
In a 2-L round-bottomed flask, add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.
-
While cooling the flask with cold water, add 100 mL of fuming nitric acid in small portions (2-3 mL), maintaining the temperature between 70°C and 90°C.
-
Cover the flask and let it stand for at least one hour (or overnight).
-
Heat the flask on a steam bath for 4 hours. Brown fumes will be evolved.
-
Allow the mixture to cool to room temperature, whereupon yellow crystals may separate.
-
Add an additional 75 mL of fuming nitric acid.
-
Heat the mixture again on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.
-
Let the reaction mixture cool and then pour it into a slurry of 800 g of crushed ice and 800 mL of water.
-
After standing for 30 minutes, filter the crude 3,5-dinitrobenzoic acid using suction and wash with water until free of sulfates.
-
Recrystallize the crude product from 275 mL of hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid. (Reported Yield: 57-61 g, 54-58%).[20]
-
Conclusion
While various nitrated benzoic acid isomers have their place in organic synthesis, this compound offers a distinct set of advantages for researchers aiming to construct complex molecular architectures. Its key feature, a reactive primary amino group, opens the door to a wide range of transformations, most notably diazotization, which is unavailable to its non-aminated counterparts like 3,5-dinitrobenzoic acid. This makes 4-ADBA a superior and more versatile intermediate for applications in dye synthesis, the development of analytical reagents, and as a strategic building block in pharmaceutical and materials science research.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 7221-27-4 | FA67371 [biosynth.com]
- 3. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 9. 99-34-3 CAS | 3,5-DINITROBENZOIC ACID | Acids-Organic | Article No. 03450 [lobachemie.com]
- 10. chembk.com [chembk.com]
- 11. 3,4-Dinitrobenzoic Acid [drugfuture.com]
- 12. 3,4-Dinitrobenzoic acid | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 17. benchchem.com [benchchem.com]
- 18. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 19. nbinno.com [nbinno.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Sensitivity and Selectivity
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amines is a frequent analytical challenge. Due to their often low concentrations and lack of strong chromophores, direct detection of amines via techniques like High-Performance Liquid Chromatography (HPLC) can be difficult.[1] Pre-column derivatization is a widely adopted strategy to overcome this limitation by attaching a chemical tag to the amine, thereby enhancing its detectability.[1][2] This guide provides an objective comparison of common derivatizing agents, focusing on their sensitivity, selectivity, and experimental protocols to aid in the selection of the most suitable reagent for your analytical needs.
Performance Comparison of Common Derivatizing Agents
The choice of a derivatizing agent is a critical decision that influences the sensitivity, selectivity, and robustness of an analytical method.[3] The ideal reagent should react rapidly and completely with the target amines, form stable derivatives, and provide a strong signal for the chosen detection method, typically UV-Visible (UV-Vis) absorption or fluorescence detection (FLD).[1][3] The following table summarizes the key performance characteristics of several widely used derivatizing agents for amines.
| Derivatizing Agent | Abbreviation | Target Amines | Detection Method | Wavelength (nm) | Sensitivity | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | FLD / UV | Ex: ~324, Em: ~559 / UV: ~254[4][5] | High (picomole)[4] | Stable[6] | Versatile, enhances fluorescence and ionization efficiency.[3] | Can react with other functional groups (phenols, thiols).[4][7] |
| Dabsyl Chloride | Dabs-Cl | Primary & Secondary | Vis | ~425 - 465[8] | High (picomole to femtomole)[8] | Highly Stable[8][9] | Detection in the visible spectrum reduces matrix interference.[8][9] | Longer derivatization time compared to some reagents.[8] |
| o-Phthalaldehyde | OPA | Primary | FLD | Ex: ~340, Em: ~455 | High (picomole)[10] | Unstable[3][7][11] | Rapid reaction at room temperature in the presence of a thiol.[3][12] | Does not react with secondary amines; derivatives can be unstable.[3][11] |
| 9-Fluorenylmethyl-oxycarbonyl Chloride | Fmoc-Cl | Primary & Secondary | FLD / UV | Ex: ~265, Em: ~315 / UV: ~265[13][14] | Very High (can be >1000x UV)[15] | Stable[15] | Yields highly fluorescent and stable derivatives.[15] | Excess reagent and its hydrolysis product can interfere with chromatography.[15] |
| Ninhydrin | Primary | Vis | ~570 | Moderate (micromole to nanomole)[16] | Stable | Simple and reliable colorimetric test for amino acids.[16] | Reacts with any primary amine, not specific to α-amino acids; less sensitive than other methods.[17][18] | |
| Marfey's Reagent | Primary (chiral) | UV | ~340 | High | Stable | Excellent for chiral separation of amino acids.[19] | Primarily used for chiral analysis.[20][21] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and reaction mechanisms can aid in understanding and implementing these derivatization techniques. The following diagrams, generated using Graphviz, illustrate a general workflow for amine analysis and the specific reaction pathways for key derivatizing agents.
Caption: General experimental workflow for amine analysis using pre-column derivatization and HPLC.
Caption: Reaction pathways for common amine derivatizing agents.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are generalized protocols for several common derivatizing agents. Note that optimization for specific amines and sample matrices may be required.[22]
Dansyl Chloride Derivatization
-
Reagent Preparation: Prepare a solution of Dansyl Chloride in a suitable organic solvent like acetone or acetonitrile.[5]
-
Sample Preparation: Dissolve the amine-containing sample in an appropriate buffer, typically with a pH of 9.5-10.[5]
-
Reaction: Add the Dansyl Chloride solution to the sample solution. The reaction is typically carried out at an elevated temperature (e.g., 38-60°C) for 60-120 minutes.[5]
-
Analysis: After cooling, the derivatized sample can be directly injected into the HPLC system for analysis.
Dabsyl Chloride Derivatization
-
Reagent Preparation: Dissolve Dabsyl Chloride in acetone or acetonitrile.[5][8]
-
Sample Preparation: Prepare the amine sample in an alkaline buffer (e.g., carbonate buffer, pH 8.5-9.5).[4][8]
-
Reaction: Mix the sample and Dabsyl Chloride solution and incubate at an elevated temperature, typically around 70°C, for 10-30 minutes.[4][5][8]
-
Analysis: The resulting stable dabsylated amines are then ready for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a buffer (e.g., sodium borate, pH ~10.2) containing a thiol such as 2-mercaptoethanol.[10][12] This solution should be freshly prepared and protected from light.[10]
-
Sample Preparation: The amine sample should be in a compatible buffer.
-
Reaction: The derivatization reaction is rapid and typically occurs at room temperature within 1-2 minutes.[7]
-
Analysis: Due to the potential instability of the derivatives, the sample should be injected into the HPLC system promptly after the reaction.[12]
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Derivatization
-
Reagent Preparation: Dissolve Fmoc-Cl in a suitable organic solvent like acetonitrile.
-
Sample Preparation: Prepare the amine sample in a borate buffer solution.
-
Reaction: Add the Fmoc-Cl solution to the sample. The reaction proceeds to form stable derivatives.[15]
-
Quenching (Optional): To remove excess Fmoc-Cl and its hydrolysis product, which can interfere with the analysis, a quenching agent like glycine can be added after the primary reaction is complete.[15]
-
Analysis: The derivatized sample is then analyzed by HPLC.
Conclusion
The selection of an appropriate derivatizing agent is a critical step in the development of robust and sensitive analytical methods for amines. For high sensitivity and stable derivatives for both primary and secondary amines, Dansyl Chloride and Fmoc-Cl are excellent choices, with Fmoc-Cl often providing superior sensitivity. Dabsyl Chloride is particularly advantageous when working with complex matrices due to its detection in the visible spectrum, which minimizes interference.[8][9] OPA offers a rapid and straightforward method for primary amines, though the stability of its derivatives can be a concern.[3][7] For chiral separations, Marfey's reagent remains a gold standard.[20][21] Ultimately, the optimal choice will depend on the specific analytical requirements, including the nature of the amine, the sample matrix, the desired sensitivity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
- 13. thomassci.com [thomassci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. microbenotes.com [microbenotes.com]
- 18. Amino Acid Analysis, Using Postcolumn Ninhydrin Detection, in a Biotechnology Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 19. ovid.com [ovid.com]
- 20. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
Benchmarking the Thermal Stability of Energetic Materials Derived from 4-Amino-3,5-dinitrobenzoic Acid
A Comparative Guide for Researchers in Energetic Materials Development
The quest for novel energetic materials with enhanced performance and improved safety characteristics is a paramount objective in modern defense and aerospace research. A critical parameter in the evaluation of these materials is their thermal stability, which dictates their operational limits, storage requirements, and overall safety profile. 4-Amino-3,5-dinitrobenzoic acid (ADNBA) serves as a valuable precursor to a class of high-performance energetic materials, most notably through its decarboxylation to form 4-amino-3,5-dinitropyrazole (ADNP), also known as LLM-116. This guide provides a comparative analysis of the thermal stability of energetic materials derived from this pathway, benchmarked against established energetic compounds.
Comparative Thermal Stability Data
The thermal decomposition behavior of energetic materials is a key indicator of their stability. The following table summarizes the decomposition temperatures of 4-amino-3,5-dinitropyrazole (ADNP), its energetic salts, and other well-known energetic materials, as determined by Differential Scanning Calorimetry (DSC).
| Compound | Abbreviation | Decomposition Onset (°C) | Peak Decomposition (°C) |
| 4-amino-3,5-dinitropyrazole | ADNP/LLM-116 | ~175 | 183[1][2] |
| Ammonium 4-amino-3,5-dinitropyrazolate | ADNP-NH₄ | Not specified | 262[2] |
| Potassium 4-amino-3,5-dinitropyrazolate | ADNP-K | Not specified | 307[3] |
| Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate | TKX-50 | 222 - 226 | 235[4][5] |
| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | Not specified | ~350 (Melting Point)[6] |
Synthesis and Derivatization Pathway
The primary route from this compound to the benchmarked energetic materials involves a critical decarboxylation step to form 4-amino-3,5-dinitropyrazole (ADNP). ADNP can then be used to synthesize a variety of energetic salts with tailored properties.
Experimental Protocols
The data presented in this guide are primarily derived from thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are generalized experimental protocols based on standard practices in the field of energetic materials testing.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, including melting and decomposition temperatures, and to quantify the associated heat flow.
Methodology:
-
A small sample of the energetic material (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
The temperature of the cell is increased at a constant heating rate, commonly 10 °C/min.[1][2][5]
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the resulting thermogram. The onset temperature and the peak maximum temperature of the exothermic decomposition are reported as key indicators of thermal stability.[5]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, indicating decomposition and the formation of volatile products.
Methodology:
-
A small sample of the energetic material (typically 1-5 mg) is placed in a tared TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve provides information on the temperature at which mass loss begins, the rate of mass loss, and the final residual mass.
Benchmarking Discussion
The thermal stability of energetic materials derived from this compound, particularly the salts of its decarboxylated product, 4-amino-3,5-dinitropyrazole (ADNP), demonstrates a significant enhancement compared to the parent ADNP molecule. For instance, the potassium salt of ADNP (ADNP-K) exhibits a decomposition temperature of 307 °C, a substantial increase from the 183 °C decomposition peak of ADNP itself.[1][3] This highlights a key strategy in the design of more stable energetic materials: the formation of energetic salts.
When benchmarked against other common energetic materials, the ADNP family shows promising thermal stability. While not as exceptionally stable as 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), which melts at a high temperature of 350 °C, the ADNP salts surpass the thermal stability of some conventional explosives.[6] For example, Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50), another promising insensitive energetic material, has a decomposition onset at around 222-226 °C, which is lower than that of the ADNP salts presented.[4][5]
References
Comparative Guide to Analytical Methods: Evaluating 4-Amino-3,5-dinitrobenzoic acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of key pharmaceutical compounds, with a focus on the linearity, accuracy, and precision of techniques involving 4-Amino-3,5-dinitrobenzoic acid (ADBA) and its alternatives. While ADBA shows promise as a derivatizing agent, a comprehensive, published validation study detailing its performance characteristics in a specific assay could not be identified in the current body of scientific literature. However, this guide presents the available information on ADBA and contrasts it with established, validated methods for the analysis of aspirin, a common analgesic, and primary amines, a functional group found in many active pharmaceutical ingredients (APIs).
Executive Summary
This compound (ADBA) is a reactive compound that can be used as a chromogenic derivatizing reagent in spectrophotometric and high-performance liquid chromatography (HPLC) analysis. Preliminary studies indicate its potential for creating colored adducts with various pharmaceuticals, including aspirin and those containing aromatic rings, which would allow for their quantification. However, the lack of published, fully validated methods using ADBA with detailed performance data—specifically for linearity, accuracy, and precision—prevents a direct, data-driven comparison with established analytical techniques.
This guide, therefore, serves two primary purposes: to introduce the potential of ADBA as an analytical reagent and to provide a robust comparison of well-validated, alternative methods for the analysis of aspirin and primary amines. The performance of these alternative methods, supported by experimental data, offers a benchmark against which any future validated method using ADBA could be measured.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various validated analytical methods for the determination of aspirin and primary amines. Due to the absence of a complete validation study for a method using this compound, it is not included in these quantitative comparisons.
Table 1: Comparison of Validated Analytical Methods for Aspirin
| Method | Analyte | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| UV Spectrophotometry with Partial Least Squares | Aspirin | 30-70 µg/mL | Not explicitly stated, but method showed good linearity | 100.01% (for standards), 100.59% (for samples) | 0.43% (for standards), 1.16% (for samples) |
| RP-HPLC | Aspirin | 87.5-262.5 µg/mL | > 0.999 | 98.0 - 102.0% | Intraday: < 2.0%, Interday: < 2.0% |
| UV Spectrophotometry (Oxidation-Reduction) | Aspirin | 1.0-44.0 ppm | 0.9986 | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of Validated Analytical Methods for Primary Amines
| Method | Analyte/Reagent | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| Spectrophotometry (Rimini test) | Aliphatic Primary Amines | 0.2–3 mg/mL | Not explicitly stated, but a linear relation was established | Not explicitly stated | Not explicitly stated |
| HPLC with Fluorescence Detection (NDA derivatization) | Amino Acids | 0.25–25 pmol/injection | > 0.998 | 98.67% to 104.46% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: UV Spectrophotometric Method for Aspirin using Partial Least Squares
This method is specific for the determination of aspirin and its main degradation product, salicylic acid, in tablets.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
Anhydrous alcohol
-
Aspirin reference standard
-
Salicylic acid reference standard
-
Whatman 40 filter paper
Standard Solution Preparation:
-
Prepare stock solutions of aspirin and salicylic acid in anhydrous alcohol.
-
Create a calibration matrix of 13 binary solutions with varying concentrations of aspirin (30-70 µg/mL) and salicylic acid (0-40 µg/mL).
Sample Preparation:
-
Weigh and powder 20 tablets to obtain a uniform powder.
-
Accurately weigh a portion of the powder equivalent to 50 mg of aspirin and transfer to a 100 mL beaker.
-
Add 60 mL of anhydrous alcohol and stir with magnetic agitation for 5 minutes at 60 rpm.
-
Filter the solution through Whatman 40 filter paper into a 100 mL volumetric flask and dilute to volume with anhydrous alcohol (Solution A).
-
Pipette 5 mL of Solution A into a 50 mL volumetric flask and dilute to volume with anhydrous alcohol to achieve a final concentration of approximately 50 µg/mL of aspirin.
Procedure:
-
Record the UV spectra of the standard solutions and sample solutions from 200 to 350 nm.
-
Use a partial least squares (PLS) calibration algorithm to process the spectral data and determine the concentration of aspirin in the samples. The wavelength range of 236 to 350 nm is optimal for avoiding excipient interference.
Protocol 2: RP-HPLC Method for Aspirin
This method is for the quantification of aspirin in bulk and tablet dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 4.6 x 10 cm, 5 µm particle size)
Reagents and Materials:
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Water (HPLC grade)
-
Aspirin reference standard
Chromatographic Conditions:
-
Mobile Phase: Methanol: Glacial acetic acid: Water (28:3:69, v/v/v)
-
Flow Rate: 2 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Prepare a stock solution of aspirin reference standard in the mobile phase.
-
Prepare a series of working standard solutions covering the concentration range of 87.5-262.5 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of aspirin and dissolve it in the mobile phase.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the linearity range.
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for aspirin.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of aspirin in the sample solutions from the calibration curve.
Visualizing Analytical Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for a derivatization-based spectrophotometric method and a comparison of the performance of the alternative analytical methods.
Caption: Conceptual workflow for a derivatization-based spectrophotometric analysis.
Caption: Performance comparison of alternative analytical methods for aspirin and amines.
Comparative study of the reactivity of different amino-dinitrobenzoic acid isomers
A Comparative Guide to the Reactivity of Amino-dinitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
This guide provides a comparative analysis of the chemical reactivity of various amino-dinitrobenzoic acid isomers. The reactivity of these compounds is of significant interest in organic synthesis, particularly for pharmaceuticals and energetic materials. The specific arrangement of the amino, nitro, and carboxylic acid functional groups on the benzene ring profoundly influences the molecule's electronic properties and steric environment, leading to distinct differences in acidity, nucleophilicity, and susceptibility to further substitution. Understanding these differences is critical for selecting the appropriate isomer for a desired synthetic transformation.
Comparative Physicochemical Data
The reactivity of an amino-dinitrobenzoic acid isomer is fundamentally linked to its physicochemical properties, especially its acidity (pKa). The electron-withdrawing nature of the two nitro groups and the carboxylic acid group, contrasted with the electron-donating effect of the amino group, creates a complex electronic landscape that varies with the substitution pattern.
| Property | 4-Amino-3,5-dinitrobenzoic acid | 3,5-Dinitrobenzoic acid (Parent) | 2,4-Dinitrobenzoic acid (Parent) | Benzoic Acid (Reference) |
| Structure | ||||
| CAS Number | 7221-27-4[1] | 99-34-3 | 610-30-0 | 65-85-0 |
| Molecular Formula | C₇H₅N₃O₆[1][2] | C₇H₄N₂O₆ | C₇H₄N₂O₆ | C₇H₆O₂ |
| Molecular Weight | 227.13 g/mol [1] | 212.12 g/mol | 212.12 g/mol | 122.12 g/mol |
| Carboxylic Acid pKa | 4.00 ± 0.04[3][4] | 2.82[5] | ~2.0 (est.) | 4.20[5] |
| Log P | -1.50[3][4] | 1.47 (predicted) | 1.47 (predicted) | 1.87 |
Analysis of Acidity:
-
Parent Dinitrobenzoic Acids: Both 3,5-dinitrobenzoic acid (pKa 2.82) and 2,4-dinitrobenzoic acid are significantly more acidic than benzoic acid (pKa 4.20)[5]. This is due to the powerful electron-withdrawing inductive and resonance effects of the two nitro groups, which stabilize the resulting carboxylate anion.
-
This compound (ADBA): The addition of an amino group at the 4-position, which is para to the carboxylic acid, introduces an electron-donating group. This group acts to destabilize the carboxylate anion, thereby decreasing the acidity (increasing the pKa) compared to its parent, 3,5-dinitrobenzoic acid. The experimentally determined pKa of 4.00 for ADBA is significantly higher than the 2.82 of the parent acid, demonstrating the strong influence of the amino group[3][4][5]. ADBA is noted to be more acidic than p-aminobenzoic acid (PABA)[3][4].
Factors Influencing Isomer Reactivity
The reactivity of each isomer is a balance between electronic and steric effects. The amino group is an activating, ortho-para director, while the nitro and carboxyl groups are deactivating, meta-directors for electrophilic aromatic substitution[6]. Conversely, for nucleophilic aromatic substitution, the strong electron-withdrawing nitro groups are highly activating.
Caption: Key electronic and steric factors governing isomer reactivity.
Key Reactivity Considerations:
-
Acidity of the Carboxylic Group: As shown in the table, this is highly sensitive to the electronic effects of the other substituents. An amino group will always decrease acidity relative to the dinitrobenzoic acid parent, while the position of the nitro groups determines the baseline acidity.
-
Basicity and Nucleophilicity of the Amino Group: The amino group is significantly deactivated by the two strong electron-withdrawing nitro groups and the carboxyl group. This reduces its basicity and its reactivity as a nucleophile in reactions like acylation or alkylation. Isomers where the amino group is ortho or para to a nitro group will experience a greater reduction in nucleophilicity due to stronger resonance withdrawal.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two nitro groups strongly activates the ring towards SNAr, making it possible to displace other leaving groups on the ring. The reactivity will be highest when a leaving group is positioned ortho or para to the nitro groups.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the ionization constant (pKa) for an amino-dinitrobenzoic acid isomer, a key quantitative measure of its acidic reactivity[3].
Objective: To determine the pKa value of an amino-dinitrobenzoic acid isomer in an aqueous solution at a constant temperature.
Materials:
-
Amino-dinitrobenzoic acid isomer (e.g., this compound)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, boiled water (to remove dissolved CO₂)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
-
Thermostatic water bath
Procedure:
-
Preparation: Accurately weigh approximately 0.1 mmol of the amino-dinitrobenzoic acid isomer and dissolve it in 50 mL of deionized, boiled water in the 100 mL beaker. If solubility is an issue, a co-solvent like ethanol can be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Setup: Place the beaker in a thermostatic water bath set to 25°C (or desired temperature) on top of the magnetic stirrer. Add the stir bar and begin gentle stirring.
-
Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.
-
Titration: Immerse the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the initial pH.
-
Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, wait for the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (indicated by a sharp increase in pH).
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is V1/2 = Veq / 2.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Find the pH on the titration curve that corresponds to the volume V1/2. This pH value is the pKa of the carboxylic acid.
-
Caption: Experimental workflow for pKa determination via titration.
Conclusion
The reactivity of amino-dinitrobenzoic acid isomers is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups. While quantitative data for direct comparison across all isomers is limited, a clear understanding of these fundamental electronic and steric principles allows for rational prediction of their behavior. This compound, for which experimental data is available, serves as an excellent case study. Its acidity is significantly modulated by the amino group when compared to its parent dinitrobenzoic acid[3][5]. For drug development and synthetic chemistry, a careful choice of isomer is paramount, as the substitution pattern will dictate not only the reactivity of the primary functional groups but also the potential for subsequent regioselective modifications.
References
- 1. This compound | 7221-27-4 | FA67371 [biosynth.com]
- 2. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-dinitrobenzoic Acid: A Procedural Guide
The proper management and disposal of 4-Amino-3,5-dinitrobenzoic acid are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous properties, this compound and any associated materials must be handled as hazardous waste. This guide provides a step-by-step protocol for its safe disposal, intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound and structurally similar nitroaromatic compounds are classified as hazardous substances. The primary hazards include skin, eye, and respiratory irritation.[1][2] As with many organic nitro compounds, it is imperative to avoid environmental release and to manage all waste streams through professional channels.[1][3][4] Disposal must always be conducted in accordance with local, regional, and national regulations.[3][5]
Hazard Classification Summary
The following table summarizes the key hazard classifications for dinitrobenzoic acid compounds, which should be considered applicable to this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life[1] |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1][7] Never dispose of this chemical down the drain or in the regular trash.[8][9]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.[7]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.[7]
-
Eye Protection: Safety goggles or a face shield.[7]
-
Body Protection: A laboratory coat.[7]
Waste Collection and Segregation
Properly segregate waste to avoid dangerous reactions. Do not mix incompatible waste streams.[10]
-
Solid Waste: Collect surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[5][7] The container must be robust, chemically resistant, and have a secure, tightly closing lid.[10]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent and other contents are compatible.[7]
-
Contaminated Materials: Any items contaminated with the chemical, such as pipette tips, gloves, or absorbent paper, should be collected as solid hazardous waste.
-
Empty Containers: Empty containers of this compound must be managed as hazardous waste.[7] If containers are to be triple-rinsed, the rinsate must be collected and disposed of as hazardous liquid waste.[7]
Hazardous Waste Labeling
All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[10] The label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" and the composition of any mixture.[10]
-
The associated hazards (e.g., "Irritant," "Harmful," "Toxic").[7]
-
The date when waste accumulation began.[7]
Waste Storage
Store hazardous waste containers in a designated, secure, and well-ventilated area near the point of generation.[7][10]
-
Keep containers tightly closed at all times, except when adding waste.[10]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents, alkaline materials, or reducing agents.[7][11]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[7][9]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[7][10]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[7]
-
Follow their specific instructions for collection and transport.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. kiros.chem.au.dk [kiros.chem.au.dk]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 4-Amino-3,5-dinitrobenzoic Acid
For Immediate Reference: Key Safety and Handling Information for 4-Amino-3,5-dinitrobenzoic Acid
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound and related nitro compounds. The following table summarizes the required PPE based on qualitative safety data and best practices.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[1] | Protects against splashes, dust, and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant, impervious clothing. A flame-resistant lab coat should be worn and kept buttoned.[3][4] | Provides a barrier against accidental skin contact and potential for flammability. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for handling nitro compounds.[3][5] Gloves must be inspected before use and disposed of properly after handling.[1] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling of solid compounds should be done in a certified chemical fume hood to minimize dust and vapor inhalation.[4][5] If engineering controls are insufficient, an air-purifying respirator (APR) with appropriate cartridges for organic vapors and dusts is necessary.[2][5] | Protects against inhalation of harmful dust and vapors which can cause respiratory irritation. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and mitigate risks associated with handling this compound.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.
-
Ensure all necessary PPE is available and in good condition. This includes chemical-resistant gloves (butyl rubber recommended), safety goggles and a face shield, and a flame-resistant lab coat.[3][5]
-
Verify that the chemical fume hood is functioning correctly.[5]
-
-
Handling the Chemical:
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
All chemical waste should be deposited in appropriately labeled and chemically compatible receptacles.[7]
-
Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
Container Disposal:
-
Empty containers may retain product residue and should be handled as hazardous waste.
-
Puncture containers to prevent reuse and dispose of them at an authorized landfill.[6]
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Spills: Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. geneseo.edu [geneseo.edu]
- 3. benchchem.com [benchchem.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
